BAY-8400
Description
Properties
IUPAC Name |
8-[5-(difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O/c22-20(23)16-8-15(10-24-11-16)14-3-4-17-18(9-14)28-19(12-25-17)26-27-21(28)13-2-1-6-29-7-5-13/h2-4,8-12,20H,1,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKHYZXUMVNCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC(=C1)C2=NN=C3N2C4=C(C=CC(=C4)C5=CC(=CN=C5)C(F)F)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BAY-8400: A Technical Guide to its Mechanism of Action in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-8400 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2][3][4] Eukaryotic cells have evolved two primary mechanisms to repair lethal DNA DSBs: the precise, template-based homologous recombination (HR) pathway, which is active during the S and G2 phases of the cell cycle, and the faster, more error-prone NHEJ pathway, which is active throughout the cell cycle.[1][2][3] By inhibiting DNA-PK, this compound disrupts the NHEJ pathway, leading to an accumulation of DNA damage, particularly in cancer cells that are often deficient in other DNA repair mechanisms like HR. This targeted disruption of DNA repair makes this compound a promising therapeutic agent, especially in combination with DNA-damaging therapies such as targeted alpha therapies.[1][2][3]
Core Mechanism of Action
This compound functions by selectively inhibiting the catalytic subunit of DNA-PK (DNA-PKcs). DNA-PK is a key component of the NHEJ pathway, which is responsible for repairing the majority of DNA double-strand breaks.[1] The inhibition of DNA-PK by this compound prevents the repair of these breaks, leading to genomic instability and ultimately cell death in cancer cells. This mechanism is particularly effective when combined with agents that induce DNA damage, creating a synergistic anti-tumor effect.[1][2]
Signaling Pathway: Non-Homologous End Joining (NHEJ) and this compound Inhibition
The following diagram illustrates the NHEJ pathway and the point of intervention by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes |
| DNA-PK IC50 | 81 nM[4] | Potent inhibition of the target enzyme. |
| Cellular Mechanistic IC50 (γH2AX) | 69 nM[2] | Effective inhibition of DNA-PK activity in a cellular context, measured by the DNA damage marker γH2AX. |
| hERG IC50 | >10 µM[1][2] | Low potential for cardiac toxicity. |
| CYP3A4 IC50 | 15 µM[2] | Competitive inhibitory potency. |
| Other CYPs (1A2, 2C8, 2C9, 2D6) | No relevant change up to 20 µM[1] | High selectivity over other cytochrome P450 enzymes. |
Table 2: In Vivo Pharmacokinetics
| Species | Route | Bioavailability | Half-life | Clearance | Volume of Distribution | Fraction Unbound (fu) in Plasma |
| Mouse | IV | - | 0.68 h[1] | 8.1 L/h/kg[1] | 3.7 L/kg[1] | 49%[1] |
| Rat | IV | - | 0.84 h[1] | 2.2 L/h/kg[1] | 1.8 L/kg[1] | - |
| Rat | Oral | 22%[1] | 4 h[1] | - | - | - |
Table 3: In Vivo Efficacy
| Cancer Model | Treatment | T/Carea | Notes |
| LNCaP Xenograft | This compound Monotherapy | 0.76[1] | Minimal anti-tumor efficacy as a single agent. |
| LNCaP Xenograft | PSMA-TTC BAY 2315497 + this compound | Synergistic | Significantly increased anti-tumor efficacy compared to monotherapy.[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard laboratory procedures and the descriptions provided in the referenced publications.
DNA-PK Kinase Assay (In Vitro)
Objective: To determine the in vitro inhibitory potency of this compound against the DNA-PK enzyme.
Methodology:
-
Reaction Setup: A kinase reaction is performed in a buffer containing purified human DNA-PK enzyme, a specific peptide substrate, activating DNA, and ATP.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The reaction is incubated at room temperature to allow for the kinase reaction to proceed.
-
Detection: The amount of ADP produced, which is proportional to DNA-PK activity, is measured using a luminescent assay kit (e.g., ADP-Glo™).
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to the vehicle control. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
γH2AX Immunofluorescence Assay (Cellular)
Objective: To assess the inhibition of DNA-PK-mediated DNA repair in a cellular context by measuring the formation of γH2AX foci, a marker of DNA double-strand breaks.
Methodology:
-
Cell Culture and Treatment: Human cancer cells (e.g., HT-144) are cultured and treated with a DNA-damaging agent (e.g., ionizing radiation) to induce DSBs. Subsequently, cells are treated with varying concentrations of this compound.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with DAPI.
-
Imaging: Images are acquired using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: The number and intensity of γH2AX foci per nucleus are quantified using image analysis software.
-
Data Analysis: The cellular mechanistic IC50 is determined by plotting the reduction in γH2AX foci formation against the concentration of this compound.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with a targeted alpha therapy in a mouse xenograft model.
Methodology:
-
Cell Line and Animal Model: LNCaP human prostate cancer cells are used to establish subcutaneous xenograft tumors in immunocompromised mice.[1]
-
Tumor Implantation: LNCaP cells are injected subcutaneously into the flanks of the mice.
-
Treatment Groups: Once tumors reach a specified volume, mice are randomized into treatment groups: Vehicle control, this compound monotherapy, PSMA-targeted thorium-227 (B1209163) conjugate (PSMA-TTC) BAY 2315497 monotherapy, and the combination of this compound and PSMA-TTC BAY 2315497.[2]
-
Dosing Regimen: this compound is administered orally on a daily schedule. PSMA-TTC BAY 2315497 is administered as a single intravenous injection.[2]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effects.
hERG Patch Clamp Assay
Objective: To assess the potential for this compound to cause cardiac arrhythmia by measuring its effect on the hERG potassium channel.
Methodology:
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Patch Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the hERG current.
-
Compound Application: this compound is applied to the cells at various concentrations.
-
Data Acquisition: The effect of this compound on the hERG current is recorded.
-
Data Analysis: The concentration-response curve is generated, and the IC50 value is calculated to determine the inhibitory potency of this compound on the hERG channel.
Synergistic Activity
A key aspect of this compound's therapeutic potential is its ability to act synergistically with DNA-damaging agents. By inhibiting the NHEJ repair pathway, this compound sensitizes cancer cells to the cytotoxic effects of therapies like targeted alpha radiation.
Conclusion
This compound is a highly selective and potent inhibitor of DNA-PK that demonstrates a clear mechanism of action through the disruption of the NHEJ DNA repair pathway. Preclinical data strongly support its potential for use in combination with DNA-damaging agents, offering a synergistic approach to cancer therapy. The favorable in vitro and in vivo profiles, including good oral bioavailability and a low risk of cardiac toxicity, make this compound a promising candidate for further clinical development.
References
BAY-8400: A Selective DNA-PK Inhibitor for Advancing Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The DNA Damage Response (DDR) is a complex network of signaling pathways that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity. A key player in the DDR is the DNA-dependent protein kinase (DNA-PK), a serine/threonine protein kinase that is central to the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] In many cancers, the upregulation of DNA-PK contributes to resistance to DNA-damaging therapies such as radiotherapy and certain chemotherapies.[1] Consequently, the inhibition of DNA-PK has emerged as a promising therapeutic strategy to sensitize cancer cells to these treatments.[1]
BAY-8400 is a novel, potent, and selective small molecule inhibitor of DNA-PK that has demonstrated significant potential in preclinical studies.[1][4] Developed by Bayer, this orally active compound has been shown to synergistically enhance the efficacy of targeted alpha therapies, a form of radiotherapy.[1][4][5] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, selectivity profile, pharmacokinetic properties, and detailed methodologies for key experimental assays.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Assay | Cell Line | IC50 (nM) | Reference |
| DNA-PK Inhibition | Biochemical (TR-FRET) | - | 81 | [1][6][7][8] |
| γH2AX Inhibition | Cellular | HT-144 (ATM-negative) | 69 | [1][4] |
| Antiproliferative Activity | Cellular | HT-29 | 2540 | [1] |
| Antiproliferative Activity (+ Bleomycin) | Cellular | HT-29 | 358 | [1] |
Selectivity Profile of this compound
| Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity vs. DNA-PK (Biochemical) | Reference |
| DNA-PK | 81 | 69 (γH2AX) | 1x | [1][6] |
| PI3Kβ | 117 | >1000 (pAKT Ser473) | 1.4x | [1][6] |
| ATR | 394 | >2300 (pCHK1 Ser345) | 4.9x | [1][6] |
| mTOR | 1910 | - | 23.6x | [1][6] |
| ATM | 19300 | - | >238x | [1][6] |
In Vitro and In Vivo Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Units | Reference |
| Blood Clearance (IV) | Rat | 2.2 | L/h/kg | [1][4] |
| Blood Clearance (IV) | Mouse | 8.1 | L/h/kg | [1][4] |
| Volume of Distribution (IV) | Rat | 1.8 | L/kg | [1][4] |
| Volume of Distribution (IV) | Mouse | 3.7 | L/kg | [1][4] |
| Half-life (IV) | Rat | 0.84 | h | [1][4] |
| Half-life (IV) | Mouse | 0.68 | h | [1][4] |
| Oral Bioavailability | Rat | 22 | % | [1][4] |
| Oral Half-life | Rat | 4 | h | [1][4] |
| Plasma Protein Binding (fu) | Mouse | 49 | % | [1][4] |
| Aqueous Solubility (pH 6.5) | - | 99 | mg/L | [1][4] |
| Caco-2 Permeability (Papp A-B) | - | 305 | nm/s | [1][4] |
| Caco-2 Efflux Ratio | - | 0.7 | - | [1][4] |
In Vivo Efficacy of this compound in Combination with PSMA-TTC BAY 2315497
| Treatment Group | Dosing Regimen | T/Carea | Reference |
| Vehicle Control | Daily oral gavage | - | [1] |
| Isotype Control-TTC | Single IV injection (150 kBq/kg) | 0.79 | [1] |
| This compound Monotherapy | Daily oral gavage (150 mg/kg) | 0.76 | [1] |
| PSMA-TTC BAY 2315497 Monotherapy | Single IV injection (150 kBq/kg) | 0.38 | [1] |
| This compound + PSMA-TTC BAY 2315497 | Daily oral gavage (150 mg/kg) + Single IV injection (150 kBq/kg) | 0.22 | [1] |
Experimental Protocols
Biochemical DNA-PK Kinase Assay (TR-FRET)
This protocol is adapted from standard time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assays.[9][10][11][12][13]
Materials:
-
Recombinant human DNA-PK enzyme
-
DNA-PK substrate peptide (e.g., a p53-derived peptide)
-
ATP
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Allophycocyanin (APC)-labeled streptavidin (Acceptor)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of DNA-PK enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (at a concentration close to the Km for ATP) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a stop solution containing EDTA.
-
Add 5 µL of the detection mix containing the Europium-labeled antibody and APC-labeled streptavidin.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
-
Calculate the ratio of the acceptor and donor emission signals and plot the results against the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.
Cellular γH2AX Assay for DNA Damage
This protocol is a generalized procedure for measuring the phosphorylation of H2AX at Ser139 (γH2AX), a marker of DNA double-strand breaks.[14][15][16][17][18]
Materials:
-
HT-144 (ATM-negative) or other suitable cancer cell line
-
This compound
-
Ionizing radiation source (e.g., X-ray irradiator) or a radiomimetic agent (e.g., bleomycin)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Secondary antibody: fluorescently labeled anti-species IgG
-
DAPI for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in 96-well imaging plates and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Induce DNA damage by exposing the cells to a defined dose of ionizing radiation (e.g., 2-10 Gy) or by adding a DNA-damaging agent.
-
Incubate the cells for a specified time post-damage (e.g., 30-60 minutes) to allow for H2AX phosphorylation.
-
Wash the cells with PBS and fix with fixation buffer for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the number and intensity of γH2AX foci per nucleus using automated image analysis software.
-
Plot the γH2AX signal against the inhibitor concentration to determine the IC50 value.
Cellular pAKT (Ser473) Western Blot for PI3K/mTOR Pathway Inhibition
This protocol describes the detection of phosphorylated AKT at Ser473, a downstream marker of PI3K and mTORC2 activity.[19][20][21][22][23]
Materials:
-
MCF-7 or other suitable cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pAKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pAKT (Ser473) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like β-actin.
-
Densitometry analysis can be performed to quantify the band intensities and determine the IC50 for pAKT inhibition.
In Vivo LNCaP Xenograft Efficacy Study
This protocol outlines the in vivo evaluation of this compound in combination with a targeted radionuclide therapy in a prostate cancer xenograft model.[1][24][25][26][27]
Materials:
-
Male immunodeficient mice (e.g., SCID or nu/nu)
-
LNCaP human prostate cancer cells
-
Matrigel
-
This compound formulation for oral gavage (e.g., in PEG/EtOH)
-
PSMA-TTC BAY 2315497
-
Vehicle and isotype controls
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment in accordance with institutional guidelines
Procedure:
-
Subcutaneously implant LNCaP cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (n=9 per group in the cited study).
-
Treatment Groups:
-
Vehicle Control: Daily oral gavage.
-
Isotype Control-TTC: Single intravenous injection on day 0.
-
This compound Monotherapy: Daily oral gavage.
-
PSMA-TTC BAY 2315497 Monotherapy: Single intravenous injection on day 0.
-
Combination Therapy: Single intravenous injection of PSMA-TTC BAY 2315497 on day 0, followed by daily oral gavage of this compound.
-
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., due to tumor size limits or a predefined time point), euthanize the animals and collect tumors for pharmacodynamic analysis if required.
-
Calculate the tumor growth inhibition for each treatment group, for example, by comparing the area under the tumor growth curve (T/Carea).
Mandatory Visualizations
Caption: Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo efficacy study of this compound.
Caption: Kinase selectivity profile of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. DNA PK | BioChemPartner [biochempartner.com]
- 8. abmole.com [abmole.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Frontiers | An estimate assay for low-level exposure to ionizing radiation based on mass spectrometry quantification of γ-H2AX in human peripheral blood lymphocytes [frontiersin.org]
- 15. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Use of the γ-H2AX Assay to Investigate DNA Repair Dynamics Following Multiple Radiation Exposures | PLOS One [journals.plos.org]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
- 22. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 23. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
- 25. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 27. meliordiscovery.com [meliordiscovery.com]
The Role of BAY-8400 in Non-Homologous End Joining: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-8400 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in the modulation of NHEJ, and its potential as a therapeutic agent. The guide includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to Non-Homologous End Joining (NHEJ)
Eukaryotic cells have evolved two primary mechanisms to repair DNA double-strand breaks (DSBs), which are highly cytotoxic lesions: homologous recombination (HR) and non-homologous end joining (NHEJ).[3] HR is a high-fidelity repair process that uses a sister chromatid as a template and is predominantly active in the S and G2 phases of the cell cycle.[5] In contrast, NHEJ is a faster, more error-prone pathway that directly ligates broken DNA ends without the need for a homologous template, making it active throughout the cell cycle.[5][6]
The key steps of the canonical NHEJ pathway are:
-
DSB Recognition and Binding: The Ku70/Ku80 heterodimer rapidly recognizes and binds to the broken DNA ends, forming a scaffold and protecting the ends from degradation.[6][7]
-
Recruitment of DNA-PKcs: The Ku heterodimer recruits the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) to form the active DNA-PK holoenzyme.[8]
-
DNA End Processing: The DNA ends are often not suitable for direct ligation and require processing by nucleases, such as Artemis, and polymerases to create ligatable ends.[7][9]
-
Ligation: The XRCC4-DNA Ligase IV complex is recruited to the processed DNA ends to perform the final ligation step, rejoining the broken DNA strands.[6][7]
Due to its error-prone nature, NHEJ can introduce small insertions or deletions at the repair site, potentially leading to mutations.[7] In the context of cancer therapy, many treatments, such as radiotherapy and certain chemotherapies, induce DSBs. Cancer cells often rely on NHEJ for survival, making the inhibition of this pathway a promising therapeutic strategy.
This compound: A Selective DNA-PK Inhibitor
This compound is an orally active small molecule that has been identified as a potent and selective inhibitor of DNA-PK.[1][2] By targeting DNA-PKcs, this compound effectively blocks the NHEJ pathway, preventing the repair of DSBs. This leads to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are already under genotoxic stress from other therapies.
Mechanism of Action
This compound inhibits the kinase activity of DNA-PKcs.[1] This prevents the autophosphorylation of DNA-PKcs and the phosphorylation of downstream targets that are essential for the processing and ligation of DNA ends. The inhibition of DNA-PKcs effectively stalls the NHEJ pathway, leaving DSBs unrepaired.
Caption: Mechanism of this compound in the NHEJ pathway.
Preclinical Activity
Preclinical studies have demonstrated that this compound exhibits potent inhibition of DNA-PK both in biochemical and cellular assays.[4] Furthermore, it has shown synergistic anti-tumor activity when combined with DNA-damaging agents, such as targeted alpha therapies.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| Biochemical Assay | DNA-PK | N/A | 81 | [1] |
| Cellular Mechanistic Assay (γH2AX) | DNA-PK | HT-144 | 69 | [4] |
Table 2: In Vivo Efficacy of this compound in Combination Therapy
| Animal Model | Tumor Type | Combination Agent | Outcome | Reference |
| Human Prostate Tumor-bearing Mice | LNCaP | PSMA-targeted thorium-227 (B1209163) conjugate (BAY 2315497) | Increased antitumor efficacy compared to monotherapy.[2][4] | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
DNA-PK Inhibition Assay (Biochemical)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against the DNA-PK enzyme.
Materials:
-
Purified human DNA-PK enzyme
-
DNA-PK substrate peptide
-
This compound
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 2.5 µL of DNA-PK enzyme and 2.5 µL of the this compound dilution or vehicle control.
-
Incubate at room temperature for 30 minutes.
-
Add 2 µL of the substrate/ATP mix to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for DNA-PK biochemical inhibition assay.
Cellular γH2AX Assay
This protocol measures the inhibition of DNA-PK in a cellular context by quantifying the formation of γH2AX foci, a marker of DNA double-strand breaks.
Materials:
-
Human cancer cell line (e.g., HT-144)
-
This compound
-
DNA-damaging agent (e.g., ionizing radiation)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Microscopy slides or imaging plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells on microscopy slides or imaging plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified pre-incubation time.
-
Induce DNA damage by exposing the cells to a DNA-damaging agent.
-
Incubate the cells for a defined period to allow for DNA repair.
-
Wash the cells with PBS and fix with fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope or high-content imaging system.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Caption: Workflow for the cellular γH2AX assay.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with a DNA-damaging therapy in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., LNCaP)
-
This compound formulation for oral administration
-
DNA-damaging agent (e.g., targeted radionuclide therapy)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Implant human cancer cells subcutaneously into the flanks of immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, this compound alone, DNA-damaging agent alone, combination).
-
Administer this compound orally at the specified dose and schedule.
-
Administer the DNA-damaging agent according to its established protocol.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for DNA damage markers).
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
This compound is a promising therapeutic agent that targets the NHEJ DNA repair pathway through the potent and selective inhibition of DNA-PK. Its mechanism of action makes it an attractive candidate for combination therapies with DNA-damaging agents in oncology. The preclinical data to date supports its further development and investigation in clinical settings. This technical guide provides a foundational understanding of the role of this compound in NHEJ and serves as a resource for researchers and drug development professionals in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Non-Homologous End Joining (NHEJ): A Key Mechanism in DNA Repair | Bimake [bimake.com]
- 8. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA double strand break repair via non-homologous end-joining - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of BAY-8400: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for BAY-8400, a novel and selective DNA-dependent protein kinase (DNA-PK) inhibitor. The information presented herein is compiled from publicly available scientific literature and is intended for an audience with a professional background in oncology and drug development.
Core Efficacy Data
This compound has demonstrated significant preclinical efficacy, particularly when used in combination with DNA-damaging agents like targeted alpha therapies.[1][2] Its mechanism of action centers on the inhibition of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] By inhibiting this repair mechanism, this compound sensitizes cancer cells to the effects of therapies that induce DNA damage.
In Vitro Potency and Selectivity
This compound exhibits potent inhibition of DNA-PK in biochemical assays.[3] The selectivity of this compound for DNA-PK over other related kinases is a key characteristic, minimizing off-target effects.
| Assay Type | Target | IC50 | Reference |
| Biochemical Assay | DNA-PK | 81 nM | [3] |
| Mechanistic Assay (γH2AX in HT-144 cells) | DNA-PK | 69 nM | [3] |
| hERG Patch Clamp Assay | hERG | >10 µM | [1] |
In Vivo Efficacy in Xenograft Models
Preclinical studies in animal models have shown the synergistic anti-tumor activity of this compound when combined with a Prostate-Specific Membrane Antigen (PSMA)-targeted thorium-227 (B1209163) conjugate (PSMA-TTC), BAY 2315497.[1][2] In a LNCaP human prostate cancer xenograft model, the combination treatment resulted in significantly improved tumor growth inhibition compared to either agent alone.[1]
| Treatment Group | Dosing | Tumor Growth Inhibition (T/Carea) | Reference |
| This compound Monotherapy | 150 mg/kg, daily oral gavage | 0.76 | [1] |
| PSMA-TTC (BAY 2315497) Monotherapy | 150 kBq/kg, single injection | 0.38 | [1] |
| This compound + PSMA-TTC Combination | This compound: 150 mg/kg, daily; PSMA-TTC: 150 kBq/kg, single injection | Significantly improved vs. monotherapies | [1] |
Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of this compound against DNA-PK was determined using biochemical assays. While the specific proprietary details of the assay are not fully disclosed in the public literature, such assays typically involve incubating the kinase, a substrate, and ATP with varying concentrations of the inhibitor. The resulting kinase activity is then measured, often through phosphorylation of the substrate, to calculate the IC50 value.
Cellular Mechanistic Assays
The γH2AX assay in HT-144 cells was utilized to confirm the mechanism of action of this compound in a cellular context. This assay measures the phosphorylation of histone H2AX, a marker of DNA double-strand breaks. An increase in γH2AX foci following treatment with a DNA-damaging agent and a subsequent reduction in their resolution in the presence of a DNA repair inhibitor like this compound indicates target engagement and functional inhibition of the DNA repair pathway.
In Vivo Xenograft Studies
The LNCaP xenograft model was used to evaluate the in vivo efficacy of this compound.[1] LNCaP cells, which express high levels of PSMA, were implanted in mice.[1] Once tumors were established, the animals were randomized into different treatment groups. Tumor volumes and body weights were monitored throughout the study to assess both the efficacy and tolerability of the treatments.[1] The combination group received a single injection of the PSMA-targeted thorium-227 conjugate on day 0, followed by daily oral administration of this compound.[3]
Visualizing the Mechanism and Workflow
Signaling Pathway of DNA Double-Strand Break Repair
The following diagram illustrates the two major pathways for DNA double-strand break repair: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). This compound specifically targets DNA-PK within the NHEJ pathway.
This compound inhibits DNA-PK in the NHEJ pathway.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps in the preclinical in vivo evaluation of this compound in combination with a targeted alpha therapy.
Workflow for the in vivo xenograft study.
References
BAY-8400 Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of BAY-8400, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), in cancer cells. The document details the mechanism of action, summarizes key preclinical data, and outlines the experimental protocols used to validate its therapeutic potential, particularly in combination with DNA-damaging agents.
Executive Summary
This compound is an orally active small molecule inhibitor that targets the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs) in eukaryotic cells.[3][4][5] By inhibiting DNA-PK, this compound sensitizes cancer cells to the cytotoxic effects of DNA-damaging therapies, such as targeted alpha radiation.[3][6] Preclinical studies have demonstrated the synergistic anti-tumor efficacy of this compound in combination with a PSMA-targeted thorium-227 (B1209163) conjugate in a prostate cancer model.[3][4] This guide consolidates the available data to provide a detailed resource for researchers in the field of oncology and drug development.
Target Profile: DNA-Dependent Protein Kinase (DNA-PK)
DNA-PK is a serine/threonine protein kinase that plays a pivotal role in the NHEJ pathway, which is active throughout the cell cycle for the repair of DNA DSBs.[4][5] In many cancer cells, there is an increased reliance on the NHEJ pathway for survival due to genomic instability and the effects of anticancer treatments that induce DNA damage. Therefore, inhibiting DNA-PK presents a promising therapeutic strategy to enhance the efficacy of DNA-damaging agents.[3]
Mechanism of Action of this compound
This compound selectively inhibits the catalytic subunit of DNA-PK (DNA-PKcs).[5][7] This inhibition prevents the repair of DNA DSBs, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells treated with DNA-damaging agents. The proposed mechanism of synergistic activity with targeted alpha therapies involves the potentiation of radiation-induced DNA damage.
Signaling Pathway
The following diagram illustrates the role of DNA-PK in the NHEJ pathway and the inhibitory action of this compound.
Quantitative Data Summary
The preclinical profile of this compound has been characterized through various in vitro and in vivo studies. The key quantitative findings are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| DNA-PK IC50 | 81 nM | Biochemical Assay | [1][4][7] |
| Cellular γH2AX IC50 | 69 nM | HT-144 | [4] |
| hERG IC50 | >10 µM | Patch Clamp Assay | [4] |
Table 2: In Vivo Antitumor Efficacy of this compound in Combination with PSMA-TTC BAY 2315497 in LNCaP Xenograft Model
| Treatment Group | Dosing | T/Carea Ratio | Reference |
| This compound Monotherapy | 150 mg/kg, daily, oral | 0.76 | [3] |
| PSMA-TTC BAY 2315497 Monotherapy | 150 kBq/kg, single dose | Not specified | [3] |
| Combination Therapy | This compound (150 mg/kg, daily) + PSMA-TTC (150 kBq/kg, single dose) | 0.22 | [3] |
| Isotype Control | 150 kBq/kg, single dose | 0.79 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the validation of this compound.
Cellular γH2AX Inhibition Assay
This assay is a mechanistic cellular assay to determine the potency of DNA-PK inhibitors.
-
Cell Line: HT-144 melanoma cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-incubated with a serial dilution of this compound for 1 hour.
-
DNA damage is induced by ionizing radiation (e.g., 10 Gy).
-
After a defined repair time (e.g., 1 hour), cells are fixed and permeabilized.
-
Cells are stained with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.
-
A fluorescently labeled secondary antibody is used for detection.
-
The fluorescence intensity is quantified using a high-content imaging system.
-
IC50 values are calculated using a four-parameter logistic fit.[3]
-
In Vitro Combination Proliferation Assay
This assay assesses the synergistic, additive, or antagonistic effects of combining this compound with another therapeutic agent.
-
Cell Line: LNCaP human prostate cancer cells.[3]
-
Methodology:
-
Cells are seeded in 96-well plates.
-
A matrix of concentrations of this compound and the combination partner (e.g., PSMA-TTC BAY 2315497) is added to the cells.
-
Cells are incubated for a prolonged period (e.g., 96 hours).[3]
-
Cell proliferation is measured using a standard method such as CellTiter-Glo®.
-
The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. A CI of 0.6 was achieved for this compound in combination with PSMA-TTC BAY 2315497.[3]
-
In Vivo Xenograft Study
This protocol outlines the in vivo efficacy evaluation of this compound in a tumor-bearing mouse model.
-
Animal Model: Severe combined immunodeficient (SCID) mice bearing LNCaP human prostate cancer xenografts.[3]
-
Methodology:
-
LNCaP cells are implanted subcutaneously into the flank of SCID mice.
-
When tumors reach a predetermined size, mice are randomized into treatment groups.
-
The combination group receives a single intravenous injection of PSMA-targeted thorium-227 conjugate (PSMA-TTC BAY 2315497) on day 0.[3][4]
-
This compound is administered orally once daily at a dose of 150 mg/kg.[3][4]
-
Tumor volume and body weight are measured regularly throughout the study.
-
The antitumor efficacy is assessed by the tumor growth inhibition, calculated as the ratio of the area under the tumor growth curve for the treated group versus the control group (T/Carea).[3]
-
Experimental Workflow
The following diagram illustrates the workflow for the in vivo combination study.
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the validation of DNA-PK as the target of this compound in cancer cells. The potent and selective inhibition of DNA-PK by this compound leads to a synergistic antitumor effect when combined with DNA-damaging agents like targeted alpha therapies. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a promising combination therapy in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DNA PK | BioChemPartner [biochempartner.com]
The Synergistic Potential of BAY-8400 in Enhancing Radiotherapy Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-8400, a potent and highly selective inhibitor of DNA-dependent protein kinase (DNA-PK), is emerging as a promising agent to enhance the therapeutic efficacy of radiotherapy. Preclinical studies have demonstrated a significant synergistic anti-tumor effect when this compound is combined with targeted alpha therapies. This technical guide provides an in-depth overview of the core data supporting this synergy, detailed experimental protocols for key assays, and a visualization of the underlying molecular mechanisms. The information presented is intended to inform further research and development of this combination therapy for cancer treatment.
Introduction to this compound and its Mechanism of Action
This compound is an orally available small molecule that potently and selectively inhibits the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway. The NHEJ pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs), which are the most cytotoxic lesions induced by ionizing radiation. By inhibiting DNA-PK, this compound prevents the repair of radiation-induced DSBs, leading to the accumulation of lethal DNA damage in cancer cells and subsequent cell death. This mechanism of action forms the basis for the synergistic interaction between this compound and radiotherapy.
Preclinical Evidence of Synergy with Radiotherapy
Preclinical research has focused on the combination of this compound with targeted alpha therapy, a form of radiotherapy that uses alpha-emitting radionuclides to deliver high linear energy transfer (LET) radiation directly to tumor cells.
In Vitro Synergy
In vitro studies using the LNCaP human prostate cancer cell line have demonstrated a synergistic antiproliferative effect when this compound is combined with the PSMA-targeted thorium-227 (B1209163) conjugate (PSMA-TTC) BAY 2315497. The combination of these two agents resulted in a Combination Index (CI) of 0.6, indicating a clear synergistic interaction.
In Vivo Synergy
The synergistic efficacy of this compound and targeted alpha therapy has been confirmed in in vivo models. In a study using LNCaP xenograft tumors in mice, the combination of a single injection of PSMA-TTC BAY 2315497 with daily oral administration of this compound resulted in significantly enhanced antitumor efficacy compared to either agent alone.
Table 1: In Vivo Antitumor Efficacy of this compound in Combination with PSMA-TTC BAY 2315497 in LNCaP Xenografts
| Treatment Group | T/Carea Ratio |
| Vehicle Control | ~1.0 |
| This compound (150 mg/kg, daily) | 0.76 |
| Isotype Control-TTC (150 kBq/kg) | 0.79 |
| PSMA-TTC BAY 2315497 (150 kBq/kg) | 0.38 |
| This compound + PSMA-TTC BAY 2315497 | 0.22 |
T/Carea: Ratio of the area under the tumor growth curve for the treated group versus the control group.
Signaling Pathway and Mechanism of Synergy
The synergistic effect of this compound with radiotherapy is rooted in the inhibition of the DNA damage response (DDR) pathway.
Caption: Synergistic action of this compound and radiotherapy.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the synergy between this compound and radiotherapy. These should be adapted and optimized for specific cell lines and experimental conditions.
In Vitro Antiproliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with radiotherapy, and to calculate the Combination Index (CI).
Methodology:
-
Cell Seeding: Plate LNCaP cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM).
-
Irradiation: For combination studies, irradiate the cells with a fixed dose of radiation from a targeted alpha therapy source (e.g., PSMA-TTC BAY 2315497) or an external beam source.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values using non-linear regression analysis. Calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with radiotherapy in a mouse xenograft model.
Methodology:
-
Tumor Implantation: Subcutaneously implant LNCaP cells into the flank of male immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a volume of approximately 100-200 mm³.
-
Randomization and Treatment Groups: Randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone (e.g., 150 mg/kg, oral gavage, daily)
-
Radiotherapy alone (e.g., single injection of PSMA-TTC BAY 2315497 at 150 kBq/kg)
-
This compound in combination with radiotherapy
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and the T/Carea ratio for each treatment group. Perform statistical analysis to determine the significance of the combination therapy compared to monotherapies.
DNA Damage (γH2AX Foci) Assay
Objective: To quantify the extent of DNA double-strand breaks in cells treated with this compound and/or radiotherapy.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides. Treat with this compound and/or irradiate as described for the antiproliferation assay.
-
Fixation and Permeabilization: At desired time points post-treatment (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde, and then permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining:
-
Block non-specific binding with 5% BSA in PBS.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy: Mount the coverslips onto slides and visualize using a fluorescence microscope.
-
Image Analysis: Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number and persistence of γH2AX foci in the combination treatment group indicates inhibition of DNA repair.
Western Blotting for DNA-PK Autophosphorylation
Objective: To confirm the inhibition of DNA-PK activity by this compound in cells.
Methodology:
-
Protein Extraction: Treat cells with this compound and/or irradiate. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated DNA-PKcs (e.g., at Ser2056).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: A decrease in the level of phosphorylated DNA-PKcs in this compound-treated cells, particularly after irradiation, confirms the inhibitory activity of the compound.
Experimental and Logical Workflow
The following diagram illustrates the general workflow for preclinical evaluation of the synergy between this compound and radiotherapy.
Caption: Workflow for preclinical synergy evaluation.
Conclusion and Future Directions
The preclinical data strongly support the synergistic interaction between the DNA-PK inhibitor this compound and radiotherapy, particularly targeted alpha therapy. By inhibiting the repair of radiation-induced DNA double-strand breaks, this compound significantly enhances the cytotoxic effects of radiation in cancer cells. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this promising combination therapy.
Future research should focus on:
-
Evaluating the synergy of this compound with other forms of radiotherapy, including external beam radiation therapy (EBRT).
-
Identifying predictive biomarkers to select patients most likely to benefit from this combination.
-
Conducting clinical trials to assess the safety and efficacy of this compound and radiotherapy in cancer patients.
The continued development of this compound in combination with radiotherapy holds the potential to improve treatment outcomes for a range of malignancies.
BAY-8400: A Technical Whitepaper on the Sensitization of Tumor Cells to Alpha Particle Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted alpha therapies (TATs) represent a promising frontier in oncology, delivering highly potent and localized cytotoxic radiation to cancer cells. The dense, high-linear energy transfer (LET) radiation from alpha particles induces complex DNA double-strand breaks (DSBs), which are challenging for tumor cells to repair. This whitepaper provides a detailed technical overview of BAY-8400, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). By targeting a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway, this compound synergistically enhances the efficacy of targeted alpha therapies, specifically in preclinical models of prostate cancer. This document will delve into the mechanism of action, present key quantitative data from preclinical studies, outline experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Introduction to this compound and Targeted Alpha Therapy
Alpha particles are helium nuclei that cause dense ionization tracks over a very short path, leading to clustered and difficult-to-repair DNA double-strand breaks.[1] Targeted alpha therapies aim to deliver alpha-emitting radionuclides specifically to tumor sites, maximizing cytotoxicity while minimizing damage to surrounding healthy tissue. One such therapy is the prostate-specific membrane antigen (PSMA)-targeted thorium-227 (B1209163) conjugate (PSMA-TTC), BAY 2315497, which is being investigated for advanced prostate cancer.[1]
Eukaryotic cells have evolved two primary pathways to repair DSBs: the precise but slow homologous recombination (HR) pathway, and the faster, more error-prone non-homologous end joining (NHEJ) pathway.[2][3] DNA-PK is a critical component of the NHEJ pathway.[2][3] The inhibition of DNA-PK is a rational strategy to enhance the efficacy of DNA-damaging agents like alpha particle radiation.
This compound is an orally active, potent, and selective inhibitor of DNA-PK.[4][5] It was developed from a triazoloquinoxaline hit identified in a screen for ataxia telangiectasia and Rad3-related protein (ATR) inhibitors.[1][2][3][6] Preclinical studies have demonstrated that this compound shows synergistic anti-tumor activity when combined with targeted alpha therapies.[1][2][3]
Mechanism of Action: DNA-PK Inhibition
This compound functions by inhibiting the catalytic activity of DNA-PK, a key kinase in the NHEJ pathway for repairing DNA double-strand breaks. Alpha particle radiation from agents like PSMA-TTC BAY 2315497 induces complex DSBs. In a proficient DNA repair environment, the NHEJ pathway, involving DNA-PK, would repair this damage, promoting cell survival. By inhibiting DNA-PK, this compound prevents the repair of these lethal DNA lesions, leading to increased tumor cell death and sensitizing the cancer cells to the effects of the alpha radiation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical | DNA-PK | 81 | [1][4] |
| Cellular Mechanistic (γH2AX in HT-144 cells) | DNA-PK | 69 | [1] |
| Biochemical | PI3Kβ | 117 | [7] |
| Biochemical | ATR | 394 | [7] |
| Biochemical | mTOR | 1910 | [7] |
| Biochemical | ATM | 19300 | [7] |
Table 2: In Vitro Combination Efficacy of this compound and PSMA-TTC BAY 2315497 in LNCaP Cells
| Combination Metric | Value | Interpretation | Reference |
| Combination Index (CI) | 0.6 | Synergistic Effect | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols for key experiments performed with this compound.
In Vitro Cell Proliferation and Combination Studies
-
Cell Line: LNCaP human prostate cancer cells.
-
Treatment:
-
This compound was assessed alone and in five fixed combinations with PSMA-TTC BAY 2315497.
-
Dose-response curves were generated for each agent alone and in combination.
-
-
Analysis:
-
Antiproliferative activity was measured to determine IC50 values.
-
The combination index (CI) was calculated to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
An isobologram plot was generated to visualize the synergistic interaction.
-
In Vivo Antitumor Efficacy Studies
-
Animal Model: Severe combined immunodeficient (SCID) mice bearing LNCaP human prostate tumor xenografts.
-
Treatment Groups (n=9 per group):
-
Vehicle Control: Daily oral gavage of 10 mL/kg PEG/EtOH (90:10).
-
Isotype Control: Single treatment of 150 kBq/kg isotype control antibody labeled with Thorium-227 on day 0.
-
PSMA-TTC Monotherapy: Single treatment of 150 kBq/kg PSMA-TTC BAY 2315497 on day 0.
-
This compound Monotherapy: Daily oral gavage of 150 mg/kg this compound.
-
Combination Therapy: Single treatment of 150 kBq/kg PSMA-TTC BAY 2315497 on day 0 combined with daily oral gavage of 150 mg/kg this compound.
-
-
Analysis:
-
Tumor growth was monitored over time.
-
Antitumor efficacy of the combination therapy was compared to monotherapies and control groups.
-
Statistical analysis was performed using a t-test.
-
Tolerability Studies
-
Animal Model: Non-tumor-bearing SCID mice.
-
Treatment: Oral administration of this compound daily for 14 days.
-
Observation Period: 7 days following the treatment period.
-
Analysis: Monitoring of animal health and any signs of toxicity.
Conclusion and Future Directions
This compound is a potent and selective DNA-PK inhibitor that has demonstrated a clear synergistic effect in enhancing the antitumor activity of targeted alpha therapy in preclinical models of prostate cancer.[1] By disrupting the NHEJ DNA repair pathway, this compound sensitizes cancer cells to the complex DNA damage induced by high-LET alpha particle radiation. The in vitro and in vivo data strongly support the continued investigation of this combination therapy approach.
Future research should focus on:
-
Exploring the efficacy of this compound in combination with other DNA-damaging agents and in other tumor types.
-
Investigating potential biomarkers to identify patient populations most likely to benefit from this combination therapy.
-
Conducting clinical trials to evaluate the safety and efficacy of this compound in combination with targeted alpha therapies in patients with advanced cancers. While other DNA-PK inhibitors are currently in clinical trials, the specific development status of this compound in a clinical setting requires further investigation.[1]
This technical guide provides a comprehensive overview of the preclinical data and scientific rationale for the use of this compound as a sensitizer (B1316253) for alpha particle therapy. The presented data and experimental frameworks offer a solid foundation for researchers and drug development professionals working to advance novel cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drughunter.com [drughunter.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
BAY-8400: A Technical Guide to its Role in Genome Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functions of BAY-8400, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). It details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the pivotal studies that have defined its role in maintaining genome stability. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.
Core Mechanism of Action: Targeting the NHEJ Pathway
Eukaryotic cells have evolved two primary pathways to repair DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. These are the precise, template-driven Homologous Recombination (HR) pathway, active during the S and G2 phases of the cell cycle, and the faster, more error-prone Non-Homologous End Joining (NHEJ) pathway, which is active throughout the cell cycle.[1][2]
DNA-PK is a critical component of the NHEJ pathway.[1][2] Its inhibition by this compound disrupts this repair mechanism, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells which often have a higher reliance on NHEJ due to other defects in DNA damage response pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Assay | Cell Line / Target | IC50 | Reference |
| Biochemical Potency | DNA-PK biochemical assay | DNA-PK | 81 nM | [1] |
| Cellular Mechanistic Potency | γH2AX cellular assay | HT-144 (ATM-negative) | 69 nM | [1] |
| hERG Liability | hERG patch clamp assay | Recombinant HEK-293 | >10 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Combination Therapy
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (T/Carea) | Animal Model | Reference |
| This compound Monotherapy | 150 mg/kg, daily oral gavage | 0.76 | LNCaP Xenograft | [1] |
| PSMA-TTC (BAY 2315497) | 150 kBq/kg, single injection | 0.38 | LNCaP Xenograft | [1] |
| This compound + PSMA-TTC | 150 mg/kg this compound (daily) + 150 kBq/kg PSMA-TTC (single) | 0.22 | LNCaP Xenograft | [1] |
| Isotype Control | 150 kBq/kg, single injection | 0.79 | LNCaP Xenograft | [1] |
Table 3: Synergistic Effect of this compound with Targeted Alpha Therapy
| Combination | Cell Line | Combination Index (CI) | Interpretation | Reference |
| This compound + PSMA-TTC (BAY 2315497) | LNCaP | 0.6 | Synergistic Effect | [1] |
Signaling Pathways and Experimental Workflows
DNA Double-Strand Break Repair and Inhibition by this compound
The following diagram illustrates the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair and the point of inhibition by this compound.
Experimental Workflow for In Vivo Combination Therapy Study
The diagram below outlines the workflow for the in vivo study evaluating the combination of this compound and a targeted alpha therapy in a xenograft model.
References
Methodological & Application
Application Notes and Protocols for BAY-8400 in DNA-PK Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-8400 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies, making it a promising target in oncology drug development.[1][2] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the inhibitory activity of this compound against DNA-PK.
Quantitative Data Summary
The inhibitory potency of this compound against DNA-PK and its selectivity over other related kinases have been determined through various assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Assay Type | IC50 (nM) |
| DNA-PK | Biochemical | 81 [3] |
| DNA-PK | Cellular (γH2AX) | 69 |
| PI3Kβ | Biochemical | 117 |
| ATR | Biochemical | 394 |
| mTOR | Biochemical | 1910 |
| ATM | Biochemical | 19300 |
Signaling Pathway and Inhibition
DNA-PK plays a central role in the NHEJ pathway, which is initiated by DNA double-strand breaks. The kinase activity of DNA-PK is essential for the recruitment and activation of downstream repair factors. This compound acts as an ATP-competitive inhibitor, blocking the phosphorylation of DNA-PK substrates and thereby inhibiting the repair process.
DNA-PK signaling in the NHEJ pathway and inhibition by this compound.
Experimental Protocols
In Vitro Biochemical DNA-PK Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the biochemical potency (IC50) of this compound against purified DNA-PK enzyme by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
DNA-PK enzyme (human, purified)
-
DNA-PK peptide substrate
-
Activating DNA
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
384-well white plates
-
Plate reader capable of luminescence detection
Experimental Workflow:
Workflow for the in vitro DNA-PK kinase inhibition assay.
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Set up the kinase reaction:
-
To the wells of a 384-well plate, add 1 µL of the diluted this compound or DMSO control.
-
Add 2 µL of DNA-PK enzyme solution (containing activating DNA) in kinase buffer.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate the reaction: Add 2 µL of a mix containing the DNA-PK peptide substrate and ATP in kinase buffer to each well. The final ATP concentration should be at or near its Km for DNA-PK.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop reaction and deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate luminescent signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature in the dark.
-
Measure luminescence: Read the luminescence of each well using a plate reader.
-
Data analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular γH2AX Assay for DNA-PK Inhibition
This protocol describes a method to assess the cellular activity of this compound by measuring the inhibition of DNA damage-induced phosphorylation of H2AX at Ser139 (γH2AX), a downstream marker of DNA-PK activity.
Materials:
-
ATM-negative human cell line (e.g., HT-144)
-
Complete cell culture medium
-
This compound
-
DNA-damaging agent (e.g., Bleomycin or ionizing radiation)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Microscope slides and coverslips
-
Fluorescence microscope
Experimental Workflow:
Workflow for the cellular γH2AX immunofluorescence assay.
Procedure:
-
Cell culture: Seed ATM-negative cells (e.g., HT-144) onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Inhibitor treatment: Treat the cells with various concentrations of this compound (and a DMSO control) for 1-2 hours.
-
Induce DNA damage: Add a DNA-damaging agent (e.g., bleomycin) or expose the cells to ionizing radiation to induce double-strand breaks. Incubate for a defined period (e.g., 30-60 minutes).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Primary antibody incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary antibody incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and mounting: Wash with PBS, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides.
-
Imaging and analysis: Acquire images using a fluorescence microscope. Quantify the intensity of the γH2AX signal per nucleus using image analysis software. Calculate the percent inhibition of γH2AX formation for each this compound concentration relative to the damaged DMSO control to determine the cellular IC50.
References
Application Notes and Protocols for BAY-8400 in Prostate Cancer Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, in prostate cancer animal models. The provided protocols are based on published research and are intended to guide the design and execution of similar in vivo studies.
Introduction
This compound is an orally bioavailable small molecule inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] In prostate cancer, targeting DNA-PK can sensitize tumor cells to DNA-damaging agents, such as targeted radiotherapies. This document details the in vivo studies of this compound in combination with a Prostate-Specific Membrane Antigen (PSMA)-targeted thorium-227 (B1209163) conjugate (PSMA-TTC), BAY 2315497, in a LNCaP prostate cancer xenograft model.[1][2]
Key Findings and Data Presentation
The combination of this compound with the targeted alpha therapy BAY 2315497 has demonstrated synergistic antitumor efficacy in a preclinical model of prostate cancer.[1][2]
In Vitro Synergy
| Cell Line | Combination Agent | Combination Index (CI) | Interpretation |
| LNCaP | BAY 2315497 | 0.6 | Synergistic Effect |
In Vivo Efficacy in LNCaP Xenograft Model
| Treatment Group | Dose and Schedule | T/Carea* |
| Vehicle | 10 mL/kg PEG/EtOH (90:10), daily oral gavage | - |
| This compound | 150 mg/kg, daily oral gavage | 0.76 |
| BAY 2315497 | 150 kBq/kg, single intravenous injection | 0.38 |
| This compound + BAY 2315497 | This compound: 150 mg/kg, daily oral gavageBAY 2315497: 150 kBq/kg, single intravenous injection on day 0 | 0.22 |
| Isotype Control | 150 kBq/kg, single intravenous injection | 0.79 |
*T/Carea: Ratio of the area under the tumor growth curve for the treated group to the control group. A lower value indicates greater antitumor efficacy.[1]
Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Plasma Protein Binding (fu) | 49% |
| Blood Clearance | 8.1 L/h/kg |
| Volume of Distribution (Vd) | 3.7 L/kg |
| Half-life (t1/2) | 0.68 h |
Signaling Pathway and Mechanism of Action
This compound potentiates the effect of DNA-damaging agents by inhibiting the DNA-PK-mediated repair of double-strand breaks, leading to increased tumor cell death.
Experimental Protocols
LNCaP Cell Culture
This protocol is for the routine culture of the LNCaP human prostate adenocarcinoma cell line (ATCC® CRL-1740™).
Materials:
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Plating:
-
Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Collect the cells and centrifuge as described above.
-
Resuspend the cell pellet and plate at a split ratio of 1:2 to 1:4.
-
LNCaP Xenograft Animal Model
This protocol describes the establishment of subcutaneous LNCaP xenografts in immunodeficient mice.
Materials:
-
LNCaP cells (as prepared above)
-
Male SCID or athymic nude mice (6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, syringes, and needles
Procedure:
-
Cell Preparation:
-
Harvest LNCaP cells during their exponential growth phase.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-2 x 107 cells/mL. Keep the cell suspension on ice.
-
-
Xenograft Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals for tumor formation.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Study Initiation:
-
When tumors reach an average volume of 100-150 mm3, randomize the animals into treatment and control groups.
-
In Vivo Efficacy Study Protocol
Materials:
-
This compound
-
Vehicle: Polyethylene glycol (PEG) and Ethanol (90:10)
-
BAY 2315497 (PSMA-TTC)
-
Sterile saline for injection
-
Oral gavage needles
-
Syringes and needles for intravenous injection
Procedure:
-
This compound Formulation: Prepare a suspension of this compound in the PEG/EtOH vehicle at the desired concentration for a 150 mg/kg dose.
-
Treatment Administration:
-
Combination Group: On day 0, administer a single intravenous injection of BAY 2315497 at 150 kBq/kg. Beginning on day 0, administer this compound daily via oral gavage at 150 mg/kg.
-
This compound Monotherapy Group: Administer this compound daily via oral gavage at 150 mg/kg.
-
BAY 2315497 Monotherapy Group: On day 0, administer a single intravenous injection of BAY 2315497 at 150 kBq/kg.
-
Vehicle Control Group: Administer the PEG/EtOH vehicle daily via oral gavage.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis.
-
Pharmacodynamic (PD) Analysis - Western Blot
This protocol provides a general method for assessing the inhibition of DNA-PK in tumor tissue by measuring the phosphorylation of DNA-PKcs and the levels of γH2AX.
Procedure:
-
Tumor Lysate Preparation:
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each tumor lysate by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-DNA-PKcs (S2056), total DNA-PKcs, γH2AX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the p-DNA-PKcs signal to total DNA-PKcs and the γH2AX signal to the loading control.
-
Disclaimer
These application notes and protocols are for research purposes only and should be adapted and optimized for specific experimental conditions. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for BAY-8400 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction:
BAY-8400 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2][3] By inhibiting DNA-PK, this compound can sensitize cancer cells to DNA-damaging agents and radiation, making it a promising candidate for combination therapies.[1][2] These application notes provide a summary of its activity and detailed protocols for its use in cell culture experiments.
Data Presentation
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. The following tables summarize the key quantitative data for this compound's activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line/System | IC50 Value | Reference |
| DNA-PK | Biochemical | - | 81 nM | [1][4] |
| DNA-PK (mechanistic) | γH2AX Formation | HT-144 (Melanoma) | 69 nM | [1] |
| PI3Kβ | Biochemical | - | 117 nM | [1] |
| ATR | Biochemical (Binding) | - | 394 nM | [1] |
| mTOR | Biochemical | - | 1910 nM | [1][5] |
| ATM | Biochemical | - | 19300 nM | [1][5] |
Table 2: Cellular Activity of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Experimental Context | Effective Concentration Range | Reference |
| HT-144 | Melanoma | Inhibition of γH2AX formation | IC50: 69 nM | [1][5] |
| HT-29 | Colon Cancer | Antiproliferation (in combination with bleomycin) | Not specified, but reduces proliferation | [5] |
| LNCaP | Prostate Cancer | Sensitization to alpha radiation | Used in combination studies | [1][2] |
| MCF-7 | Breast Cancer | PI3K/AKT/mTOR pathway analysis | Not specified for IC50 | [1] |
Note on Concentration: For initial experiments, a concentration range of 10 nM to 1 µM is recommended for most cancer cell lines to determine the optimal dose-response.[1] A concentration of 1 µM has been used to assess kinase selectivity, where it showed minimal off-target effects on a large panel of kinases.[1][5]
Signaling Pathway
This compound primarily targets the DNA-PKcs, a critical component of the NHEJ pathway for repairing DNA double-strand breaks. Its high selectivity for DNA-PK over other PIKK family members like ATM and mTOR makes it a precise tool for studying this pathway.
Caption: this compound inhibits DNA-PKcs in the NHEJ pathway.
Experimental Protocols
Determination of Cellular IC50 for Inhibition of γH2AX Formation
This protocol is adapted from studies using the HT-144 cell line to measure the mechanistic inhibition of DNA-PK by assessing the phosphorylation of H2AX (a marker for DNA damage).[1]
Workflow Diagram:
Caption: Experimental steps for the γH2AX inhibition assay.
Methodology:
-
Cell Plating: Seed HT-144 cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the experiment.
-
Compound Addition: After 24 hours, add serial dilutions of this compound (e.g., from 1 nM to 10 µM) to the wells. Include a DMSO control.
-
DNA Damage Induction: Induce DNA double-strand breaks. This can be achieved through irradiation or treatment with a radiomimetic compound like bleomycin.
-
Incubation: Incubate the cells for a sufficient time to allow for H2AX phosphorylation in the control group (typically 30 minutes to 2 hours).
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the fluorescence intensity per nucleus.
-
IC50 Calculation: Plot the percentage of γH2AX inhibition against the log concentration of this compound and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Antiproliferation Assay in Combination with a DNA-Damaging Agent
This protocol describes how to assess the synergistic effect of this compound on cell proliferation when combined with a DNA-damaging agent.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., HT-29 or LNCaP) in a 96-well plate.[1]
-
Treatment: Treat the cells with a matrix of concentrations of both this compound and the DNA-damaging agent (e.g., a targeted alpha therapy agent or a chemotherapeutic drug).[1] Include controls for each compound alone.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 to 96 hours).[1]
-
Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay or a crystal violet assay.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the untreated control.
-
Determine the IC50 value for each compound alone and in combination.
-
Use an isobologram analysis to determine if the combination effect is synergistic, additive, or antagonistic.[1]
-
PI3K/AKT/mTOR Pathway Analysis
This protocol is for investigating the selectivity of this compound and its effect on the PI3K/AKT/mTOR pathway, for which it has much lower inhibitory activity.[1]
Methodology:
-
Cell Culture and Treatment: Culture MCF-7 cells and treat them with varying concentrations of this compound or a known PI3K/mTOR inhibitor as a positive control.[1]
-
Cell Lysis: After the desired incubation time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AKT (Ser473) and total AKT.
-
Use appropriate HRP-conjugated secondary antibodies for detection.
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT. A lack of significant change in this ratio upon treatment with this compound (at concentrations that inhibit DNA-PK) demonstrates its selectivity.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA PK | BioChemPartner [biochempartner.com]
- 5. caymanchem.com [caymanchem.com]
Application Note: Measuring BAY-8400 Activity with the γH2AX Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA double-strand breaks (DSBs) are highly cytotoxic lesions that can lead to genomic instability and cell death if not properly repaired.[1] The non-homologous end joining (NHEJ) pathway is a major mechanism for repairing DSBs throughout the cell cycle.[2] A critical enzyme in this pathway is the DNA-dependent protein kinase (DNA-PK), which is composed of a catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[3] Upon a DSB, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs.[4][5] The activated DNA-PK complex then orchestrates the recruitment of other repair factors to ligate the broken ends.[2]
BAY-8400 is a potent and selective oral inhibitor of DNA-PK.[6][7] Although initially identified in a screening for ATR inhibitors, further studies confirmed its high selectivity for DNA-PK.[8][5][9] By inhibiting DNA-PK, this compound can prevent the repair of DSBs, thereby enhancing the efficacy of DNA-damaging cancer therapies such as radiotherapy and certain chemotherapies.[5][9]
A key early event in the cellular response to DSBs is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[1] This phosphorylation is mediated by kinases such as ATM, ATR, and DNA-PK and serves as a platform to recruit DNA repair proteins to the site of damage.[1][10] The formation of discrete nuclear foci of γH2AX can be visualized and quantified, making the γH2AX assay a highly sensitive biomarker for DSBs.[1][11] This application note provides detailed protocols for using the γH2AX assay as a pharmacodynamic biomarker to measure the cellular activity of the DNA-PK inhibitor this compound.[12]
DNA-PK Signaling Pathway in Double-Strand Break Repair
Caption: DNA-PK's role in the NHEJ pathway and γH2AX formation.
Principle of the Assay
The γH2AX assay quantifies the level of DNA double-strand breaks in cells. When DSBs are induced by a DNA-damaging agent, DNA-PK and other kinases phosphorylate H2AX at the surrounding chromatin, creating γH2AX foci. These foci can be detected and quantified using specific antibodies.
In the presence of a DNA-PK inhibitor like this compound, the repair of DSBs via the NHEJ pathway is blocked. This leads to an accumulation of unrepaired breaks, resulting in a sustained or increased number and intensity of γH2AX foci over time compared to cells treated with the DNA-damaging agent alone. By measuring the changes in γH2AX levels, the cellular activity of this compound can be determined.
Data Presentation
The activity of this compound has been quantified using various assays. The following table summarizes key in vitro and cellular data.
| Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| Biochemical Assay | DNA-PK | - | 81 | [6] |
| Cellular γH2AX Assay | DNA-PK | HT-144 | 69 | [5] |
Experimental Protocols
Detailed methodologies for immunofluorescence microscopy and flow cytometry-based detection of γH2AX are provided below.
Experimental Workflow for γH2AX Assay
Caption: Step-by-step workflow for the γH2AX assay.
Protocol 1: Immunofluorescence Staining of γH2AX
This protocol is for the visualization and quantification of γH2AX foci in adherent cells.[13][14]
Materials and Reagents:
-
Cancer cell line of interest (e.g., HT-144)
-
Cell culture medium and supplements
-
Glass coverslips
-
6-well plates
-
This compound
-
DNA-damaging agent (e.g., ionizing radiation, etoposide)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently labeled anti-primary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Induce DNA damage by treating with a DNA-damaging agent (e.g., expose to 2 Gy of ionizing radiation or treat with 10 µM etoposide (B1684455) for 1 hour).
-
Include appropriate controls (untreated, DNA-damaging agent only, this compound only).
-
Incubate for the desired time points post-damage (e.g., 1, 4, and 24 hours).
-
-
Fixation:
-
Wash cells twice with cold PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate coverslips with the anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash coverslips three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash coverslips three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci in the this compound treated cells compared to the DNA-damaging agent alone indicates inhibition of DNA repair.
-
Protocol 2: Flow Cytometry Analysis of γH2AX
This protocol allows for high-throughput quantification of total γH2AX fluorescence intensity.[15][16]
Materials and Reagents:
-
Suspension or adherent cells
-
Cell culture medium and supplements
-
Flow cytometry tubes or 96-well plates
-
This compound
-
DNA-damaging agent
-
PBS
-
Fixation and permeabilization buffers (commercial kits are available and recommended)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody, preferably conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
RNase A
-
Propidium Iodide (PI) or DAPI for DNA content analysis
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to a sufficient density. Treat with this compound and the DNA-damaging agent as described in Protocol 1.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, detach using trypsin, neutralize, and collect by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in a fixation buffer and incubate as recommended by the manufacturer.
-
Wash and resuspend in a permeabilization buffer.
-
-
Immunostaining:
-
Add the fluorophore-conjugated anti-γH2AX antibody to the permeabilized cells.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells to remove unbound antibody.
-
-
DNA Staining:
-
Resuspend the cells in a staining solution containing RNase A and a DNA dye (e.g., PI or DAPI).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Gate on single cells and then quantify the mean fluorescence intensity of γH2AX in the cell population.
-
The DNA stain allows for cell cycle analysis, which can be correlated with γH2AX levels.
-
Troubleshooting
-
High Background Staining:
-
Ensure adequate blocking.
-
Optimize antibody concentrations.
-
Ensure sufficient washing steps.
-
-
Weak or No Signal:
-
Confirm the effectiveness of the DNA-damaging agent.
-
Check the primary and secondary antibodies for activity.
-
Ensure proper fixation and permeabilization, as these steps are critical for antibody access to the nucleus.
-
-
Variability in Foci Counts:
-
Use automated image analysis software to reduce user bias.
-
Analyze a sufficient number of cells per condition (e.g., >100).
-
Conclusion
The γH2AX assay is a robust and sensitive method for detecting DNA double-strand breaks. It serves as an invaluable tool for assessing the pharmacodynamic activity of DNA-PK inhibitors like this compound. By quantifying the modulation of γH2AX levels, researchers can effectively measure the extent to which this compound inhibits DNA repair, providing crucial data for preclinical drug development and mechanistic studies. The detailed protocols provided herein offer a standardized approach for integrating this assay into research workflows.
References
- 1. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. benchchem.com [benchchem.com]
- 4. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring Drug-Induced γH2AX as a Pharmacodynamic Biomarker in Individual Circulating Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining BAY-8400 with PSMA-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of combining BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, with Prostate-Specific Membrane Antigen (PSMA)-targeted therapies. Preclinical studies have demonstrated that this combination enhances anti-tumor efficacy, particularly in prostate cancer models. This compound inhibits the non-homologous end joining (NHEJ) pathway, a key mechanism for repairing DNA double-strand breaks (DSBs).[1] PSMA-targeted therapies, such as the alpha-emitter conjugate BAY 2315497 (PSMA-TTC), induce complex DSBs in PSMA-expressing cancer cells.[1][2] The concurrent inhibition of DNA repair by this compound and induction of DNA damage by PSMA-targeted agents leads to a synergistic cytotoxic effect.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and a PSMA-targeted thorium-227 (B1209163) conjugate (PSMA-TTC), BAY 2315497.
In Vitro Synergy in LNCaP Human Prostate Cancer Cells
| Treatment Combination | Combination Index (CI) | Interpretation |
| This compound + PSMA-TTC (BAY 2315497) | 0.6 | Synergistic Effect |
A Combination Index (CI) less than 1 indicates a synergistic interaction between the two agents.[2][3]
In Vivo Anti-Tumor Efficacy in LNCaP Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (T/Carea) |
| Vehicle Control | Daily oral gavage | - |
| This compound Monotherapy | 150 mg/kg, daily oral gavage | 0.76 |
| PSMA-TTC (BAY 2315497) Monotherapy | Single 150 kBq/kg, intravenous injection | 0.38 |
| This compound + PSMA-TTC Combination | 150 mg/kg this compound (daily) + Single 150 kBq/kg PSMA-TTC | 0.22 |
| Isotype Control | Single 150 kBq/kg, intravenous injection | 0.79 |
T/Carea is the ratio of the area under the tumor growth curve for the treated group versus the control group. A lower value indicates greater tumor growth inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the combination therapy and a general experimental workflow for its evaluation.
Caption: Signaling Pathway of Combination Therapy.
Caption: Experimental Workflow.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the effect of this compound and PSMA-targeted therapy, alone and in combination, on the viability of PSMA-expressing prostate cancer cells.
Materials:
-
PSMA-positive prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
PSMA-targeted therapeutic (e.g., PSMA-TTC BAY 2315497)
-
96-well white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture LNCaP cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well white-walled plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound and the PSMA-targeted therapeutic.
-
For combination studies, prepare a matrix of concentrations based on the IC₅₀ values of the individual agents.
-
Remove the medium from the wells and add fresh medium containing the respective treatments (single agents or combinations). Include vehicle-treated wells as a control.
-
Incubate for a predetermined period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Calculate the IC₅₀ values for each agent.
-
For combination studies, calculate the Combination Index (CI) using software such as CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
In Vitro Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis in PSMA-expressing prostate cancer cells following treatment with this compound and PSMA-targeted therapy, alone and in combination.
Materials:
-
PSMA-positive prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium
-
This compound
-
PSMA-targeted therapeutic (e.g., PSMA-TTC BAY 2315497)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed LNCaP cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the PSMA-targeted therapeutic, and the combination at predetermined concentrations (e.g., around the IC₅₀ values). Include a vehicle control.
-
Incubate for a specified time (e.g., 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a PSMA-targeted therapeutic in a prostate cancer xenograft model.
Materials:
-
Male immunodeficient mice (e.g., CB17-SCID)
-
PSMA-positive prostate cancer cell line (e.g., LNCaP)
-
Matrigel (or similar basement membrane matrix)
-
This compound formulated for oral administration
-
PSMA-targeted therapeutic (e.g., PSMA-TTC BAY 2315497) formulated for intravenous injection
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of LNCaP cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, PSMA-TTC alone, Combination).
-
Administer this compound daily via oral gavage (e.g., at 150 mg/kg).
-
Administer a single dose of the PSMA-targeted therapeutic via intravenous injection (e.g., 150 kBq/kg for PSMA-TTC).
-
For the combination group, administer both agents as per their respective schedules.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice regularly.
-
Continue the study until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for DNA damage markers).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the Tumor Growth Inhibition (TGI) or T/Carea for each treatment group relative to the vehicle control to assess efficacy.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate safety precautions when handling chemical and radioactive materials.
References
Application Notes and Protocols for BAY-8400 In Vivo Studies
These application notes provide a comprehensive overview of the in vivo use of BAY-8400, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The following protocols are based on preclinical studies and are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is an orally active inhibitor of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][2][3][4] By inhibiting DNA-PK, this compound sensitizes cancer cells to DNA-damaging agents, such as radiotherapy and certain chemotherapeutics, leading to increased tumor cell death.[2][4][5] It has demonstrated synergistic efficacy when combined with targeted alpha therapies.[2][3][4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/Assay | IC50 |
| DNA-PK Inhibition | Biochemical Assay | 81 nM[1][2] |
| γH2AX Formation | HT-144 | 69 nM[2] |
| ATR Inhibition | - | 0.394 µM[6] |
| PI3Kβ Inhibition | - | 0.117 µM[6] |
| mTOR Inhibition | - | 1.91 µM[6] |
| ATM Inhibition | - | 19.3 µM[6] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Administration | Dose | Bioavailability | Half-life |
| Mouse | Intravenous | 0.3 mg/kg | - | 0.68 h[2] |
| Rat | Intravenous | 0.3 mg/kg | - | 0.84 h[2] |
| Rat | Oral | - | 22%[2] | 4 h[2] |
Table 3: In Vivo Efficacy of this compound in LNCaP Xenograft Model
| Treatment Group | Dosage and Schedule | T/Carea Ratio |
| Vehicle Control | 10 mL/kg PEG/EtOH (90:10), daily p.o. | - |
| This compound Monotherapy | 150 mg/kg, daily p.o. | 0.76[2] |
| PSMA-TTC BAY 2315497 | 150 kBq/kg, single injection on day 0 | 0.38[2] |
| Combination Therapy | PSMA-TTC (day 0) + this compound (daily) | 0.22[2] |
Experimental Protocols
Protocol 1: Tolerability Study in Non-Tumor-Bearing Mice
This protocol outlines a study to determine the maximum tolerated dose of this compound.
1. Animal Model:
-
Species: Severe Combined Immunodeficient (SCID) mice.[2]
2. Treatment Groups:
-
Vehicle Control: 10 mL/kg PEG/EtOH (90:10), daily oral gavage.
-
This compound: Doses up to 175 mg/kg, daily oral gavage.[2] A dose of 200 mg/kg was not tolerated.[2]
3. Study Duration:
-
14 days of daily treatment followed by a 7-day observation period.[2]
4. Monitoring:
-
Monitor body weight daily.
-
Observe for any signs of adverse effects.
5. Endpoint:
-
Assessment of tolerability based on body weight changes and clinical observations.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol describes a combination therapy study using this compound with a targeted alpha therapy in a prostate cancer model.
1. Animal Model:
-
Human prostate cancer xenograft model: LNCaP cells implanted in an appropriate mouse strain (e.g., SCID mice).[2][6]
2. Treatment Groups:
-
Vehicle Control: 10 mL/kg PEG/EtOH (90:10), administered daily via oral gavage.[4]
-
Isotype Control: Single injection of 150 kBq/kg isotype control antibody labeled with Thorium-227 on day 0.[4]
-
This compound Monotherapy: 150 mg/kg this compound administered daily via oral gavage.[2][4]
-
PSMA-TTC BAY 2315497 Monotherapy: Single injection of 150 kBq/kg PSMA antibody labeled with Thorium-227 on day 0.[2][4]
-
Combination Therapy: Single injection of 150 kBq/kg PSMA-TTC BAY 2315497 on day 0, followed by daily treatment with 150 mg/kg of this compound via oral gavage.[2][4]
3. Study Duration:
-
Treatment duration should be sufficient to observe significant differences in tumor growth between groups.
4. Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
5. Endpoint:
-
Primary endpoint: Tumor growth inhibition, calculated as the T/Carea ratio.[2]
-
Secondary endpoint: Body weight changes to assess treatment-related toxicity.
Visualizations
Caption: Mechanism of action of this compound in the NHEJ pathway.
Caption: Workflow for the in vivo combination therapy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
BAY-8400 off-target effects on PI3K and ATR kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BAY-8400. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning its off-target effects on PI3K and ATR kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2] It was developed from a screening campaign initially aimed at identifying ATR inhibitors.[1][3] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks.[1]
Q2: What are the known primary off-target effects of this compound?
A2: The primary known off-target effects of this compound are on Phosphoinositide 3-kinase beta (PI3Kβ) and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] While considered highly selective for DNA-PK, this compound does exhibit inhibitory activity against these kinases, particularly in biochemical assays.[1]
Q3: How significant is the off-target activity of this compound on PI3K and ATR in a cellular context?
A3: In cellular mechanistic assays, this compound shows good selectivity against PI3K and ATR. The ratio of IC50 values for PI3K/DNA-PK is greater than 15, and for ATR/DNA-PK is greater than 34, indicating that significantly higher concentrations of this compound are required to inhibit PI3K and ATR in cells compared to its primary target, DNA-PK.[4]
Q4: How can I be sure that the observed cellular phenotype in my experiment is due to on-target DNA-PK inhibition and not off-target effects?
A4: To confirm on-target activity, a multi-faceted approach is recommended:
-
Dose-Response Analysis: On-target effects should manifest at concentrations of this compound consistent with its cellular IC50 for DNA-PK inhibition. Off-target effects on PI3K and ATR would be expected at higher concentrations.
-
Use of a Structurally Unrelated Inhibitor: Corroborate your findings with a different, structurally distinct DNA-PK inhibitor. If the phenotype is consistent, it is more likely an on-target effect.[2]
-
Genetic Knockdown: Utilize siRNA or CRISPR/Cas9 to specifically knockdown DNA-PK. The resulting phenotype should mimic that observed with this compound treatment if the effect is on-target.[2]
-
Rescue Experiments: In cells expressing a drug-resistant mutant of DNA-PK, the effects of this compound should be diminished if they are on-target.[5]
Q5: What is the recommended maximum concentration of this compound to use in cellular experiments to minimize off-target effects?
A5: It is suggested to limit the cellular test concentration to 500 nM. This concentration is well above the cellular IC50 for DNA-PK inhibition but is less likely to engage off-target kinases like PI3K and ATR to a significant extent.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against its primary target and key off-target kinases.
Table 1: Biochemical Assay Data for this compound Inhibition
| Target Kinase | IC50 (nM) | Assay Type |
| DNA-PK | 81 | TR-FRET |
| PI3Kβ | 117 | TR-FRET |
| ATR | 394 | TR-FRET |
| mTOR | 1910 | Not Specified |
| ATM | 19300 | Not Specified |
IC50 values are arithmetic means of at least two independent experiments run in duplicates.[1]
Table 2: Cellular Assay Data for this compound Inhibition
| Cellular Target/Pathway | IC50 (nM) | Key Assay Readout |
| DNA-PK | 69 | γH2AX phosphorylation in HT-144 cells |
| PI3K | >1000 | pAKT (Ser473) phosphorylation in MCF-7 cells |
| ATR | >2300 | γH2AX phosphorylation |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway interactions.
Caption: General experimental workflows for kinase inhibitor testing.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly high cellular toxicity at concentrations that should be selective for DNA-PK. | Off-target inhibition of essential kinases (e.g., PI3K) or other cellular processes. | 1. Confirm On-Target Potency: Perform a dose-response curve and compare the IC50 for cell viability with the IC50 for DNA-PK inhibition (e.g., by measuring γH2AX foci formation).[6] 2. Perform a Kinase Profile: Screen this compound against a broad panel of kinases to identify other potential off-targets.[2] 3. Conduct a Rescue Experiment: Use a drug-resistant mutant of DNA-PK to differentiate between on-target and off-target toxicity.[5][6] |
| Observed phenotype does not match known effects of DNA-PK inhibition. | 1. Inhibition of an unknown off-target kinase. 2. Paradoxical pathway activation. | 1. Review Literature: Research known off-target effects of similar inhibitors and unexpected signaling consequences of DNA-PK inhibition in your specific cell line.[6] 2. Phosphoproteomics Analysis: This can provide a global view of affected signaling pathways, revealing unexpected off-target inhibition or pathway activation.[2] 3. Use a Structurally Unrelated DNA-PK Inhibitor: If the phenotype is reproduced, it is more likely an on-target effect.[2][6] |
| Inconsistent IC50 values between experiments. | 1. Variable Enzyme Activity: Inconsistent activity of recombinant kinase or cellular pathway activation. 2. Compound Solubility/Stability: Precipitation of this compound at higher concentrations. 3. Assay Conditions: Variations in ATP concentration (for biochemical assays) or cell confluency and passage number (for cellular assays). | 1. Enzyme Quality Control: Use a consistent source and lot of recombinant kinase. For cellular assays, ensure consistent cell culture conditions. 2. Check Solubility: Visually inspect for compound precipitation. Ensure the final DMSO concentration is consistent and non-toxic to cells. 3. Standardize Protocols: Maintain consistent ATP concentrations in biochemical assays and tightly control cell density and treatment times in cellular experiments. |
| No inhibition of pAKT (Ser473) observed even at high concentrations of this compound. | 1. Low PI3K Pathway Activity: The cell line used may have low basal PI3K/AKT signaling. 2. Antibody Issues: The primary or secondary antibody used for Western blotting may not be optimal. | 1. Use a Positive Control: Treat cells with a known PI3K activator (e.g., growth factors) to ensure the pathway is active and detectable. 2. Validate Antibodies: Use a positive control cell lysate with known high pAKT levels to validate antibody performance. |
| High background in γH2AX immunofluorescence assay. | 1. Non-specific Antibody Binding: Insufficient blocking or inappropriate antibody concentration. 2. Cell Culture Stress: Suboptimal cell culture conditions can induce baseline DNA damage. | 1. Optimize Staining Protocol: Titrate primary and secondary antibody concentrations and optimize blocking conditions (e.g., incubation time, blocking agent).[1][4] 2. Maintain Healthy Cell Culture: Ensure cells are not overgrown, starved, or contaminated. Handle cells gently during the staining procedure. |
Detailed Experimental Protocols
Protocol 1: Biochemical TR-FRET Assay for PI3K Inhibition
This protocol provides a general method for determining the IC50 of this compound against PI3Kβ in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Materials:
-
Recombinant human PI3Kβ
-
TR-FRET detection reagents (e.g., Europium-labeled anti-GST antibody, biotinylated PIP2 substrate, and Streptavidin-Allophycocyanin)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS, 2 mM DTT)
-
ATP
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Setup: a. Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate. b. Prepare a kinase/substrate mix containing PI3Kβ and biotinylated PIP2 in Assay Buffer. Add 5 µL of this mix to each well. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: a. Prepare an ATP solution in Assay Buffer. b. Add 5 µL of the ATP solution to each well to start the reaction. c. Incubate for 60 minutes at room temperature.
-
Detection: a. Add 5 µL of the TR-FRET detection mix (containing Europium-labeled antibody and Streptavidin-Allophycocyanin) to each well. b. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (Excitation: ~340 nm, Emission: ~615 nm for Europium and ~665 nm for Allophycocyanin).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The signal is inversely proportional to PI3K activity. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Western Blot Assay for pAKT (Ser473) Inhibition
This protocol details the assessment of PI3K pathway inhibition by measuring the phosphorylation of AKT at Serine 473.[7]
Materials:
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pAKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells to achieve 70-80% confluency at the time of harvest.[7] b. Treat cells with a dose range of this compound (e.g., 0, 100, 500, 1000, 5000 nM) for a specified time (e.g., 2 hours). Include a vehicle-only control (DMSO).[7]
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in ice-cold Lysis Buffer.[8] c. Scrape and collect the lysate, then centrifuge to pellet debris.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[8] b. Transfer proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature.[7] b. Incubate the membrane with the anti-pAKT (Ser473) primary antibody overnight at 4°C.[7] c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection and Analysis: a. Apply ECL substrate and capture the signal using an imaging system.[8] b. Quantify band intensities. To normalize, strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH).[8]
Protocol 3: Cellular Immunofluorescence Assay for γH2AX Foci Formation
This protocol describes the quantification of DNA damage by visualizing γH2AX foci following treatment with this compound, which can be indicative of ATR inhibition at higher concentrations.[1][4]
Materials:
-
Cell line of interest (e.g., HT-144)
-
Glass coverslips or imaging-grade multi-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: a. Seed cells on coverslips or in imaging plates to reach 50-70% confluency.[4] b. Treat cells with a dose range of this compound for the desired time (e.g., 24 hours). Include a vehicle control.
-
Fixation and Permeabilization: a. Fix cells with 4% PFA for 15 minutes at room temperature.[4] b. Wash with PBS. c. Permeabilize cells with Permeabilization Buffer for 10 minutes.[4]
-
Blocking and Staining: a. Wash with PBS. b. Block with Blocking Buffer for 1 hour at room temperature.[4] c. Incubate with anti-γH2AX primary antibody overnight at 4°C.[4] d. Wash with PBS. e. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.[1]
-
Counterstaining and Mounting: a. Wash with PBS. b. Stain nuclei with DAPI for 5 minutes.[4] c. Wash with PBS and mount coverslips onto slides using antifade mounting medium.[1]
-
Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in foci number indicates DNA damage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
troubleshooting unexpected results with BAY-8400
Welcome to the technical support center for BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor for research use in oncology.[1] This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments and interpret your results effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major route for repairing DNA double-strand breaks (DSBs).[3][4] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can lead to increased cell death in cancer cells, particularly when combined with DNA-damaging agents.[5][6]
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, this compound is slightly soluble in DMSO (0.1-1 mg/ml) and acetonitrile (B52724) (0.1-1 mg/ml).[7] For in vivo studies in mice, a formulation of 10% ethanol (B145695) and 90% polyethylene (B3416737) glycol has been used.[6]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage of a stock solution, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: What is the primary application of this compound?
A4: this compound is primarily used in cancer research to enhance the efficacy of DNA-damaging therapies, such as radiotherapy and targeted alpha therapies.[2][5][6][8] It has shown synergistic effects when combined with these treatments in preclinical models.[5][6][8]
Troubleshooting Unexpected Results
Issue 1: Lower-than-expected potency in cellular assays.
If you are observing a weaker-than-expected effect of this compound on cell viability or other downstream markers, consider the following possibilities and troubleshooting steps.
Potential Causes and Solutions:
-
Cell Line Sensitivity: The sensitivity to DNA-PK inhibitors can vary significantly between different cancer cell lines. This can be due to the status of other DNA repair pathways, such as homologous recombination (HR). Cells with deficient HR may be more sensitive to DNA-PK inhibition.
-
Recommendation: Profile the DNA repair pathway status of your cell line. Consider testing this compound in a panel of cell lines with known DNA repair deficiencies.
-
-
Drug Concentration and Incubation Time: The optimal concentration and duration of treatment can vary.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
-
-
Assay-Specific Issues: The type of assay used to measure the effect of this compound can influence the results. For example, a proliferation assay might yield different results than an apoptosis assay.
-
Recommendation: Use multiple, complementary assays to assess the biological impact of this compound. For instance, combine a cell viability assay with a direct measure of DNA damage, such as γH2AX staining.
-
-
Drug Stability: Improper storage or handling of this compound can lead to degradation.
-
Recommendation: Ensure that the compound is stored correctly and that stock solutions are not subjected to multiple freeze-thaw cycles.[1]
-
Issue 2: Observing unexpected off-target effects.
While this compound is a selective DNA-PK inhibitor, it can exhibit activity against other kinases at higher concentrations.
Potential Causes and Solutions:
-
Inhibition of Other Kinases: At concentrations significantly above the IC50 for DNA-PK, this compound may inhibit other kinases, such as PI3Kβ and ATR.[7][9]
-
Recommendation: Use the lowest effective concentration of this compound to minimize off-target effects. It is advisable to perform experiments at concentrations close to the cellular IC50 for DNA-PK inhibition. Consider using a structurally distinct DNA-PK inhibitor as a control to confirm that the observed phenotype is due to DNA-PK inhibition.
-
-
Cellular Context: The cellular signaling network can influence the downstream effects of kinase inhibition.
-
Recommendation: Characterize the signaling pathways in your experimental model to understand potential confounding factors.
-
Issue 3: Inconsistent results in in vivo experiments.
Variability in animal studies can arise from several factors related to the compound's properties and the experimental design.
Potential Causes and Solutions:
-
Pharmacokinetics (PK): this compound has a short half-life in mice.[5] Inconsistent timing of administration relative to the DNA-damaging agent can lead to variable efficacy.
-
Recommendation: Adhere to a strict dosing schedule. For combination therapies, administer this compound approximately 1 hour before radiotherapy.[3]
-
-
Bioavailability: While orally active, the bioavailability of this compound can be influenced by the formulation and the physiological state of the animal.
-
Recommendation: Ensure a consistent and appropriate vehicle is used for oral administration. Monitor the general health and weight of the animals, as this can impact drug absorption.[6]
-
-
Tumor Model: The tumor microenvironment and the genetic background of the xenograft model can impact treatment response.
-
Recommendation: Use well-characterized tumor models and ensure consistency in tumor implantation and measurement.[3]
-
Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type |
| DNA-PK | 81 | Biochemical |
| DNA-PK (γH2AX) | 69 | Cellular |
| PI3Kβ | 117 | Biochemical |
| ATR | 394 | Biochemical |
| mTOR | 1910 | Biochemical |
| ATM | 19300 | Biochemical |
Data compiled from multiple sources.[5][7][9]
Experimental Protocols
Protocol 1: In Vitro DNA Damage Assessment (γH2AX Staining)
This protocol outlines a general method for assessing the inhibition of DNA-PK in cells by measuring the formation of γH2AX foci, a marker of DNA double-strand breaks.
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a DNA-damaging agent (e.g., ionizing radiation or a radiomimetic chemical) in the presence or absence of varying concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a predetermined time to allow for DNA damage and repair to occur.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Staining: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus. A significant increase in γH2AX foci in the presence of this compound following DNA damage indicates successful inhibition of DNA-PK-mediated repair.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
optimizing BAY-8400 dosage for minimal toxicity
Technical Support Center: BAY-8400
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound, a potent and selective DNA-PK inhibitor. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2][3][4][5][6] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs).[4][5][6] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can be particularly effective when combined with DNA-damaging agents like targeted alpha therapies.[1][4][5]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For in vitro biochemical assays, the IC50 for DNA-PK is 81 nM.[1][3] In cellular mechanistic assays, such as the γH2AX assay in HT-144 cells, the IC50 is 69 nM.[1] A starting point for cell-based assays would be to use a concentration range around these values (e.g., 10 nM to 1 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Does this compound show single-agent efficacy?
A3: In preclinical models, this compound has demonstrated very little antitumor efficacy as a monotherapy.[1] Its primary therapeutic potential lies in its synergistic effects when combined with DNA-damaging cancer therapies.[1][4][5][6]
Q4: What are the known in vivo toxicity findings for this compound?
A4: In a 14-day study with daily oral administration in non-tumor-bearing SCID mice, this compound was well-tolerated up to a dose of 175 mg/kg.[1] At this dose, no body weight loss or other adverse effects were observed. However, a dose of 200 mg/kg daily was not tolerated.[1]
Q5: Is this compound known to have off-target effects on the hERG channel?
A5: this compound has been tested in a hERG patch clamp assay and showed no activity, suggesting a low risk of hERG-related cardiotoxicity.[1]
Troubleshooting Guides
Issue 1: High levels of toxicity observed in vivo at doses expected to be tolerated.
-
Possible Cause 1: Vehicle-related toxicity.
-
Troubleshooting Step: Run a vehicle-only control group to assess the tolerability of the formulation vehicle itself. The vehicle used in some preclinical studies for this compound was PEG/EtOH (90:10).[6]
-
-
Possible Cause 2: Mouse strain sensitivity.
-
Troubleshooting Step: The reported tolerability studies were conducted in SCID mice.[1] Different mouse strains can exhibit varied responses to drug toxicity. If using a different strain, consider performing a preliminary dose-range finding study.
-
-
Possible Cause 3: Dosing frequency and duration.
-
Troubleshooting Step: The established tolerability was for daily oral administration for 14 days.[1] If your experimental design involves a longer duration or a different administration route, the toxicity profile may change. Re-evaluate the dosing regimen.
-
Issue 2: Lack of synergistic effect when combining this compound with a DNA-damaging agent.
-
Possible Cause 1: Suboptimal timing of administration.
-
Troubleshooting Step: The synergistic effect of this compound relies on its presence when DNA damage occurs. In preclinical studies showing synergy with PSMA-TTC BAY 2315497, this compound was administered daily following a single treatment of the radioconjugate.[1][6] Ensure that the administration of this compound is timed to coincide with the activity of the DNA-damaging agent.
-
-
Possible Cause 2: Insufficient concentration of this compound at the tumor site.
-
Troubleshooting Step: At a dose of 150 mg/kg in mice, this compound showed high unbound plasma levels that covered the cellular mechanistic IC50 for up to 24 hours.[1] If you are using a lower dose, it may not be sufficient to achieve the required target engagement in the tumor tissue. Consider dose escalation up to the tolerated limit of 175 mg/kg/day.
-
-
Possible Cause 3: The DNA-damaging agent does not induce significant DNA double-strand breaks.
-
Troubleshooting Step: this compound's mechanism is specific to the repair of DSBs via the NHEJ pathway. Confirm that your chosen combination agent effectively induces this type of DNA damage.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | DNA-PK | 81 nM | [1][3] |
| Cellular Mechanistic Assay (γH2AX) | HT-144 | 69 nM | [1] |
| Kinase Selectivity Panel | In-house and DiscoverX | Highly Selective | [1] |
| hERG Patch Clamp Assay | hERG Channel | No activity detected | [1] |
Table 2: In Vivo Tolerability of this compound in SCID Mice (14-day daily oral administration)
| Dose | Outcome | Reference |
| Up to 175 mg/kg/day | Well-tolerated, no body weight loss or adverse effects | [1] |
| 200 mg/kg/day | Not tolerated | [1] |
Table 3: In Vivo Efficacy of this compound in LNCaP Xenograft Model
| Treatment Group | Dosing Regimen | Antitumor Efficacy (T/Carea) | Reference |
| This compound Monotherapy | 150 mg/kg, daily p.o. | 0.76 (very little efficacy) | [1] |
| PSMA-TTC (BAY 2315497) Monotherapy | 150 kBq/kg, single injection | 0.38 (moderate efficacy) | [1] |
| Combination Therapy | PSMA-TTC (day 0) + this compound (daily) | 0.22 (increased efficacy) | [1] |
Experimental Protocols
1. Protocol: Cellular γH2AX Mechanistic Assay
This protocol is for quantifying the inhibition of DNA-PK in a cellular context by measuring the phosphorylation of H2AX (a marker of DNA double-strand breaks).
-
Cell Seeding: Plate cells (e.g., HT-144) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a predetermined time (e.g., 1 hour).
-
Induction of DNA Damage: Induce DNA double-strand breaks. This can be done using ionizing radiation or a radiomimetic compound.
-
Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG).[1]
-
-
Quantification: Wash the cells and measure the fluorescence intensity using a laser scanning cytometer or a high-content imaging system.[1]
-
Data Analysis: Calculate the percentage change in γH2AX levels relative to untreated controls and determine the IC50 value.
2. Protocol: In Vivo Tolerability Study
This protocol outlines a general procedure for assessing the tolerability of this compound in mice.
-
Animal Model: Use an appropriate mouse strain (e.g., SCID mice, as reported in studies).[1] Acclimatize the animals before the start of the study.
-
Group Allocation: Randomly assign mice to different treatment groups, including a vehicle control group and several dose level groups for this compound (e.g., 100 mg/kg, 150 mg/kg, 175 mg/kg, 200 mg/kg).
-
Compound Administration: Prepare the dosing formulation (e.g., in PEG/EtOH 90:10). Administer this compound orally via gavage once daily for the duration of the study (e.g., 14 days).[6]
-
Monitoring:
-
Monitor the body weight of each mouse daily.
-
Perform daily clinical observations for any signs of adverse effects (e.g., changes in posture, activity, fur texture).
-
-
Endpoint: At the end of the treatment period, continue to monitor the animals for a recovery period (e.g., 7 days).[1] The maximum tolerated dose (MTD) is defined as the highest dose that does not cause significant body weight loss (e.g., >10-15%) or other signs of severe toxicity.
Visualizations
Caption: Mechanism of this compound in the DNA-PK signaling pathway.
Caption: Workflow for assessing synergy with this compound.
Caption: Troubleshooting flowchart for unexpected in vivo toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: The Impact of BAY-8400 on Cell Cycle Progression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of BAY-8400 in cell cycle progression studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major DNA double-strand break (DSB) repair mechanism that is active throughout the cell cycle.[1][2] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can lead to the accumulation of DNA damage and subsequent cellular responses.
Q2: What is the expected effect of this compound monotherapy on cell cycle progression?
As a monotherapy, this compound has shown limited direct antitumor efficacy in some preclinical models.[3] However, based on the mechanism of action of other DNA-PK inhibitors, treatment with this compound alone may lead to a modest cell cycle arrest, typically in the G1 or G2/M phase, depending on the cell line and its genetic background.[4][5] This arrest is a cellular response to the accumulation of unrepaired DNA damage. The primary application of this compound is to potentiate the effects of DNA-damaging agents, such as radiotherapy or certain chemotherapeutics.[1][3]
Q3: In which cancer types is this compound expected to be most effective?
This compound is expected to be most effective in cancers with a high reliance on the NHEJ pathway for DNA repair or in combination with therapies that induce DNA double-strand breaks. Its synergistic effects have been demonstrated in preclinical models of prostate cancer when combined with targeted alpha therapies.[1][3] The sensitivity to DNA-PK inhibitors can vary significantly between different cancer cell lines.[6]
Q4: How does this compound synergize with DNA-damaging agents?
By inhibiting the primary pathway for repairing DNA double-strand breaks (NHEJ), this compound sensitizes cancer cells to the effects of DNA-damaging agents. The unrepaired DNA damage induced by these agents, when combined with this compound, can lead to catastrophic genomic instability, cell cycle arrest, and ultimately, apoptosis or mitotic catastrophe.
Q5: What are the recommended in vitro concentrations and treatment durations for this compound?
The optimal concentration and duration of this compound treatment will vary depending on the cell line and the specific experiment. It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line.[1] Treatment durations for in vitro cell cycle analysis are typically in the range of 24 to 72 hours.
Troubleshooting Guides
Problem 1: No significant change in cell cycle distribution is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal drug concentration | Perform a dose-response study to determine the optimal concentration of this compound for your cell line. Ensure the concentration used is sufficient to inhibit DNA-PK activity. |
| Insufficient treatment duration | Extend the incubation time with this compound. Cell cycle effects may take longer to become apparent in some cell lines. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Cell line resistance | The cell line may have redundant DNA repair pathways that compensate for DNA-PK inhibition. Consider using this compound in combination with a DNA-damaging agent to enhance its effect. |
| Incorrect experimental controls | Ensure you have included appropriate vehicle-only (e.g., DMSO) controls to accurately assess the effect of this compound. |
| Issues with flow cytometry protocol | Review and optimize your cell fixation, permeabilization, and staining procedures. Refer to the detailed "Flow Cytometry Protocol for Cell Cycle Analysis" below. |
Problem 2: High levels of cell death are observed, making cell cycle analysis difficult.
| Possible Cause | Suggested Solution |
| Drug concentration is too high | Reduce the concentration of this compound. High concentrations may induce apoptosis or necrosis, obscuring specific cell cycle effects. |
| Prolonged treatment duration | Shorten the incubation time. A shorter treatment period may be sufficient to observe cell cycle arrest without inducing widespread cell death. |
| Cell line is highly sensitive | Use a lower concentration range in your dose-response experiments for highly sensitive cell lines. |
| Combined toxicity with another agent | If using a combination treatment, lower the dose of one or both agents to reduce overall toxicity. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell culture conditions | Maintain consistent cell passage numbers, seeding densities, and growth conditions (media, serum, CO2 levels) for all experiments. |
| Inconsistent drug preparation | Prepare fresh stock solutions of this compound and dilute them accurately for each experiment. Ensure complete dissolution of the compound. |
| Inaccurate cell counting | Use a reliable method for cell counting to ensure the same number of cells are seeded for each condition. |
| Flow cytometer calibration | Ensure the flow cytometer is properly calibrated before each use to maintain consistency in fluorescence measurements. |
Data Presentation
Table 1: Representative Effect of DNA-PK Inhibitors on Cell Cycle Distribution in Cancer Cell Lines
The following data is a representative example based on published effects of various DNA-PK inhibitors and should be used for illustrative purposes. Actual results with this compound may vary depending on the experimental conditions.
| Cell Line | Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Prostate Cancer (LNCaP) | Vehicle (DMSO) | 65 ± 4.2 | 20 ± 2.5 | 15 ± 2.1 |
| This compound (1 µM) | 75 ± 5.1 | 15 ± 1.8 | 10 ± 1.5 | |
| Lung Cancer (A549) | Vehicle (DMSO) | 55 ± 3.8 | 30 ± 3.1 | 15 ± 2.3 |
| This compound (1 µM) | 58 ± 4.5 | 25 ± 2.9 | 17 ± 2.8 | |
| Breast Cancer (MCF-7) | Vehicle (DMSO) | 60 ± 4.5 | 25 ± 2.8 | 15 ± 1.9 |
| This compound (1 µM) | 68 ± 5.3 | 20 ± 2.4 | 12 ± 1.7 |
Experimental Protocols
Flow Cytometry Protocol for Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates to ensure they are in the exponential growth phase at the time of harvesting. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach adherent cells using a gentle cell scraper or trypsin-EDTA. Collect all cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells for at least 2 hours at -20°C for fixation.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution. Collect data from at least 10,000 events per sample. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Protocol for Cell Cycle Proteins
This protocol is for assessing the levels of key cell cycle regulatory proteins (e.g., Cyclin D1, Cyclin B1, p21, p27) following this compound treatment.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to cell cycle proteins of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and apply the ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein expression levels, normalizing to a loading control like β-actin or GAPDH.
Mandatory Visualizations
Caption: DNA-PK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing the impact of this compound on cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. huejmp.vn [huejmp.vn]
- 5. researchgate.net [researchgate.net]
- 6. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
BAY-8400 pharmacokinetic and pharmacodynamic variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving the selective DNA-dependent protein kinase (DNA-PK) inhibitor, BAY-8400. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic and pharmacodynamic data to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, potent, and selective inhibitor of DNA-dependent protein kinase (DNA-PK), with an IC50 of 81 nM.[1][2] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs).[3][4] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can lead to synergistic anti-tumor effects when combined with DNA-damaging agents like targeted alpha therapies.[3][4][5]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for DNA-PK, it does exhibit some activity against other related kinases. Notably, it has IC50 values of 1910 nM for mTOR and 19300 nM for ATM.[5] In a KINOMEscan panel of 365 kinases, only three, including DNA-PK, showed greater than 50% inhibition at a 1 µM concentration.[5] Researchers should be aware of potential off-target effects on the PI3K/Akt/mTOR signaling pathway, particularly at higher concentrations.[5]
Q3: What is the recommended solvent and storage for this compound?
A3: For in vivo experiments, this compound can be formulated as a solution using solubilizers such as PEG400 and ethanol (B145695) in well-tolerated amounts.[5] For in vitro stock solutions, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month to maintain stability.[1]
Q4: In which cancer models has this compound shown efficacy?
A4: Preclinical studies have demonstrated the efficacy of this compound in sensitizing cancer cells to targeted alpha radiation in a human prostate cancer model (LNCaP).[4][5] In combination with a PSMA-targeted thorium-227 (B1209163) conjugate, this compound significantly increased antitumor efficacy in LNCaP xenograft models.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: High variability in in vivo pharmacokinetic (PK) results.
-
Potential Cause 1: Species-dependent metabolic instability.
-
This compound exhibits different metabolic stability across species. It has moderate stability in human and rat hepatocytes but low stability in mouse hepatocytes.[5] This can lead to significant variability in exposure.
-
Troubleshooting Steps:
-
Carefully select the animal model based on the experimental goals and be aware of the expected metabolic profile.
-
Ensure consistent formulation and administration techniques. For oral administration, confirm accurate dosing volumes and technique to minimize variability in absorption.[5]
-
Increase the number of animals per group to improve the statistical power and better capture the variability.
-
-
-
Potential Cause 2: Formulation issues.
-
Poor solubility or precipitation of this compound in the dosing vehicle can lead to inconsistent absorption.
-
Troubleshooting Steps:
-
Ensure this compound is fully dissolved in the vehicle (e.g., PEG400 and ethanol) before administration.[5]
-
Prepare fresh formulations for each experiment to avoid degradation or precipitation over time.
-
-
Issue 2: Inconsistent results in cell-based assays.
-
Potential Cause 1: Cell line-specific differences in DNA repair pathways.
-
The efficacy of a DNA-PK inhibitor can be influenced by the status of other DNA repair pathways, such as homologous recombination (HR). Cell lines with deficient HR may be more sensitive to this compound.
-
Troubleshooting Steps:
-
Characterize the DNA repair pathway status of your cell lines.
-
Use a panel of cell lines with known genetic backgrounds to assess the impact of different DNA repair capacities.
-
-
-
Potential Cause 2: Suboptimal assay conditions.
-
Factors such as cell density, serum concentration, and drug incubation time can affect the apparent potency of the inhibitor.
-
Troubleshooting Steps:
-
Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Consider reducing serum concentration during treatment, as serum components can sometimes interfere with drug activity.
-
Perform time-course experiments to determine the optimal incubation time for observing the desired effect.
-
-
Issue 3: Lack of synergistic effect with DNA-damaging agents.
-
Potential Cause 1: Inappropriate dosing schedule.
-
The timing of this compound administration relative to the DNA-damaging agent is critical for achieving synergy. The inhibitor should be present when the DNA damage occurs to prevent repair.
-
Troubleshooting Steps:
-
In in vivo studies, administer this compound prior to the DNA-damaging agent. For example, when combining with targeted alpha therapies, this compound was administered daily following a single dose of the radioconjugate.[5]
-
In in vitro studies, pre-incubate cells with this compound before adding the DNA-damaging agent.
-
-
-
Potential Cause 2: Insufficient concentration of this compound at the target site.
-
The concentration of this compound may not be sufficient to achieve adequate inhibition of DNA-PK.
-
Troubleshooting Steps:
-
Perform dose-response studies for this compound alone and in combination to identify the optimal concentrations.
-
For in vivo studies, conduct pharmacokinetic analysis to confirm that the plasma and tumor concentrations of this compound are above the cellular IC50 for a sufficient duration.
-
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 (nM) |
| DNA-PK (biochemical) | 81 [1][5] |
| γH2AX (cellular, HT-144) | 69[5] |
| PI3Kβ (biochemical) | 117[6] |
| ATR (binding) | 394[6] |
| mTOR (biochemical) | 1910[5] |
| ATM (biochemical) | 19300[5] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |
| Rat | 0.3 mg/kg i.v. | 2.2 | 1.8 | 0.84 | 22 (at 0.6 mg/kg p.o.)[5] |
| Mouse | 0.3 mg/kg i.v. | 8.1 | 3.7 | 0.68 | N/A |
Experimental Protocols
Protocol 1: In Vitro Cellular γH2AX Phosphorylation Assay
This assay measures the inhibition of DNA-PK in a cellular context by quantifying the phosphorylation of H2AX at Ser139 (γH2AX), a marker of DNA double-strand breaks.
Methodology:
-
Cell Culture: Seed HT-144 cells (ATM-negative) in 384-well microtiter plates and allow them to adhere.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Treatment: Transfer 50 nL of the compound dilutions to the cell plates.
-
Induction of DNA Damage: Induce DNA double-strand breaks (e.g., using a radiomimetic agent).
-
Incubation: Treat the cells with this compound for a specified period (e.g., 96 hours).[5]
-
Lysis and Detection: Lyse the cells and quantify the levels of γH2AX and a housekeeping protein using a suitable detection method (e.g., ELISA, Western blot, or high-content imaging).
-
Data Analysis: Normalize the γH2AX signal to the housekeeping protein and calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol describes the procedure for determining the pharmacokinetic profile of this compound in rats.
Methodology:
-
Animal Housing: House male Wistar rats under standard conditions with ad libitum access to food and water.[5]
-
Formulation: Prepare this compound in a suitable vehicle (e.g., PEG400 and EtOH) for intravenous (i.v.) and oral (p.o.) administration.[5]
-
Administration:
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 2 min (i.v. only), 8, 15, 30, 45 min, 1, 2, 4, 6, 8, 12, 24 h) after administration.[5]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis:
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, and oral bioavailability) using appropriate software.
Visualizations
Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ) and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues encountered during experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA PK | BioChemPartner [biochempartner.com]
- 3. This compound: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
adjusting BAY-8400 treatment in different cancer cell lines
Welcome to the technical support center for BAY-8400, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent, and selective inhibitor of the DNA-dependent protein kinase (DNA-PK) with an IC50 of 81 nM.[1][2] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs).[3] By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequently, cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.
Q2: In which cancer cell lines has this compound been tested?
A2: this compound has been evaluated in several cancer cell lines. The following table summarizes the available data on its anti-proliferative activity.
Data Presentation: this compound Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HT-29 | Colorectal Carcinoma | 2540 | |
| LNCaP | Prostate Cancer | Synergistic effects observed with targeted alpha therapies. | |
| HT-144 | Malignant Melanoma | Cellular mechanistic IC50 (γH2AX) of 69 nM. | ATM-negative cell line. |
Q3: What is the solubility of this compound and how should I prepare it for cell culture experiments?
A3: this compound is soluble in DMSO at 62.5 mg/mL.[4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, a formulation with PEG300, Tween-80, and saline has been described.[1]
Q4: What are the known off-target effects of this compound?
A4: While this compound is a selective DNA-PK inhibitor, some activity against other related kinases has been observed. It shows inhibitory activity against PI3Kβ (IC50 = 117 nM) and ATR (IC50 = 394 nM).[5] It is highly selective against other kinases like ATM (IC50 = 19300 nM) and mTOR (IC50 = 1910 nM).[5] Researchers should consider these off-target activities when interpreting their results, especially at higher concentrations of the inhibitor.
Troubleshooting Guide
Issue 1: Unexpectedly high or low cell viability after this compound treatment.
-
Question: My cell viability results are inconsistent or not showing a clear dose-response. What could be the issue?
-
Answer:
-
Compound Solubility: Ensure that this compound is completely dissolved in your stock solution and that it does not precipitate when diluted in your culture medium. It is advisable to prepare fresh dilutions for each experiment.
-
Cell Seeding Density: The optimal cell seeding density can vary between cell lines and should be determined empirically. Too high or too low cell density can affect the apparent IC50 value.
-
Incubation Time: The duration of treatment with this compound can significantly impact the outcome. A 72-hour incubation is a common starting point for cell viability assays.
-
DMSO Concentration: Verify that the final concentration of DMSO is consistent across all wells and is at a non-toxic level (≤ 0.1%).
-
Cell Line Specifics: Different cell lines can have varying sensitivities to DNA-PK inhibitors based on their genetic background and the status of other DNA repair pathways.
-
Issue 2: Difficulty in detecting downstream effects of DNA-PK inhibition by Western Blot.
-
Question: I am not seeing a decrease in phosphorylated DNA-PK (p-DNA-PKcs S2056) or an increase in γH2AX after this compound treatment. What should I check?
-
Answer:
-
Antibody Quality: Ensure that your primary antibodies for p-DNA-PKcs (Ser2056) and γH2AX are validated and used at the recommended dilution.
-
Treatment Conditions: The induction of DNA damage (e.g., by irradiation or a DNA-damaging agent) is often necessary to observe robust phosphorylation of DNA-PK and the subsequent increase in γH2AX. This compound's effect is to inhibit the repair of this damage.
-
Timing: The kinetics of DNA-PK phosphorylation and γH2AX formation can be transient. Perform a time-course experiment to identify the optimal time point for observing these changes after inducing DNA damage in the presence of this compound.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Loading Control: Always include a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across your gel.
-
Issue 3: Inconsistent results in apoptosis assays.
-
Question: My Annexin V/PI staining results are variable after treating cells with this compound. How can I improve the consistency?
-
Answer:
-
Appropriate Controls: Include untreated, vehicle-treated (DMSO), and positive controls (e.g., cells treated with a known apoptosis-inducing agent) in every experiment.
-
Cell Handling: Be gentle when harvesting and staining cells, as harsh treatment can artificially increase the number of PI-positive (necrotic) cells.
-
Staining Protocol: Follow the manufacturer's protocol for the Annexin V/PI staining kit carefully, paying attention to incubation times and buffer compositions.
-
Flow Cytometer Settings: Ensure that the flow cytometer is properly calibrated and that the compensation settings are correctly adjusted to distinguish between FITC (Annexin V) and PI signals.
-
Timing of Analysis: Analyze the stained cells promptly, as delays can lead to changes in the staining pattern.
-
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a 10 mM DMSO stock. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for p-DNA-PKcs (S2056) and γH2AX
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for a specified time (e.g., 1-2 hours) before inducing DNA damage (e.g., with 10 Gy of ionizing radiation).
-
Cell Lysis: After the desired post-damage incubation time (e.g., 1-4 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-DNA-PKcs (Ser2056), γH2AX, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at various concentrations for the desired duration (e.g., 48-72 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls to set up the quadrants for live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualizations
Caption: DNA-PK signaling and this compound inhibition.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijbs.com [ijbs.com]
- 3. This compound: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. kumc.edu [kumc.edu]
Validation & Comparative
Unraveling the Efficacy of DNA-PK Inhibitors: A Comparative Analysis of BAY-8400 and Peposertib (M3814)
In the landscape of precision oncology, targeting the DNA damage response (DDR) pathway has emerged as a promising strategy. Central to this approach are inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. This guide provides a detailed comparison of two prominent DNA-PK inhibitors, BAY-8400 and peposertib (M3814), summarizing their efficacy from preclinical and early clinical studies to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting a Critical DNA Repair Pathway
Both this compound and peposertib are potent and selective inhibitors of DNA-PK.[1][2][3] By blocking DNA-PK, these molecules prevent the repair of DNA double-strand breaks induced by radiation or chemotherapy, leading to the accumulation of lethal DNA damage in cancer cells and subsequent cell death.[3][4] This mechanism of action forms the basis for their synergistic efficacy when used in combination with DNA-damaging agents.
References
Head-to-Head Comparison of DNA-PK Inhibitors: An In Vitro Perspective
A detailed guide for researchers, scientists, and drug development professionals on the comparative in vitro performance of key DNA-dependent protein kinase (DNA-PK) inhibitors. This guide provides a comprehensive overview of their potency, selectivity, and cellular activity, supported by experimental data and detailed protocols.
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[1] In many cancer cells, there is an over-reliance on this repair pathway for survival after treatment with radiation or certain chemotherapies, presenting a therapeutic vulnerability.[1] By inhibiting DNA-PK, these drugs prevent the repair of DSBs, leading to the accumulation of lethal DNA damage and subsequent cancer cell death.[1] This guide offers a head-to-head in vitro comparison of prominent DNA-PK inhibitors to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of DNA-PK Inhibitors
The in vitro potency and selectivity of DNA-PK inhibitors are critical parameters for their preclinical evaluation. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various inhibitors against DNA-PK and other related kinases, providing a snapshot of their potency and selectivity profile.
| Inhibitor | DNA-PK IC50 (nM) | Selectivity Profile (IC50 in nM) | Mechanism of Action | Reference |
| AZD7648 | 0.6 | - | ATP-competitive | [2][3] |
| M3814 (Peposertib) | <3 | - | ATP-competitive | [4] |
| NU7441 (KU-57788) | 14 | mTOR: 1,700; PI3K: 5,000 | ATP-competitive | [2][4] |
| NU7026 | 230 | PI3K: 13,000; ATM: >100,000; ATR: >100,000 | ATP-competitive | [4][5] |
| Wortmannin | 16-120 | PI3K: 3; ATM: 100-150 | Covalent, non-competitive | [5][6] |
| PI-103 | 23 | p110α: 2; p110β: 3; p110δ: 3; p110γ: 15; mTOR: 30 | ATP-competitive | [2][4] |
| VX-984 (M9831) | - | - | ATP-competitive | [4] |
| CC-115 | 13 | mTOR: 21 | ATP-competitive | [3] |
| Ku-DBi's (e.g., compound 149) | Varies | - | Inhibition of Ku-DNA interaction | [7] |
Table 1: Biochemical potency and selectivity of representative DNA-PK inhibitors.
| Inhibitor | Cellular Assay | Key Findings | Reference |
| NU5455 | Inhibition of DNA-DSB repair (γH2AX and 53BP1 foci formation) | Significantly increased colocalized γH2AX and 53BP1 foci after irradiation. | [8] |
| NU7441 | WST-1 cell viability assay (HCT116 cells) | Dose-dependent inhibition of cell proliferation. | [9] |
| Ku-DBi's | Cellular NHEJ assay | Potent inhibition of cellular NHEJ. | [7] |
| VX-984 | DNA-PKcs autophosphorylation | Reduced DNA-PKcs autophosphorylation. | [4] |
| AZD7648 | Radiosensitization of bladder cancer cell lines | Effective radiosensitization. | [10] |
Table 2: Cellular activity of selected DNA-PK inhibitors in vitro.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the DNA-PK signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Figure 1: Simplified DNA-PK signaling pathway in NHEJ.
Figure 2: Workflow for an in vitro DNA-PK kinase assay.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are protocols for key in vitro assays.
In Vitro DNA-PK Kinase Assay (e.g., ADP-Glo™)
This assay quantifies DNA-PK activity by measuring the amount of ADP produced during the kinase reaction.[11]
Materials:
-
Purified DNA-PK enzyme
-
DNA-PK peptide substrate
-
ATP
-
DNA-PK inhibitor
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the DNA-PK inhibitor in kinase buffer.[2]
-
In a 96-well plate, add 2.5 µL of DNA-PK enzyme and 2.5 µL of the inhibitor dilution or vehicle control.[2]
-
Add 5 µL of a solution containing the peptide substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for 30 minutes.[2]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[2]
-
Measure the luminescence using a plate reader.[2]
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value using a suitable software like GraphPad Prism.[11][12]
Cellular Western Blot for DNA-PKcs Autophosphorylation
This assay assesses the cellular activity of a DNA-PK inhibitor by measuring the inhibition of DNA-PKcs autophosphorylation at Serine 2056 (pDNA-PKcs S2056) in response to DNA damage.[2][13]
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
DNA-PK inhibitor
-
Ionizing radiation source or other DNA-damaging agent
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pDNA-PKcs (S2056), anti-total DNA-PKcs, anti-loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with a range of concentrations of the DNA-PK inhibitor for a specified period.
-
Induce DNA double-strand breaks, for example, by exposing the cells to ionizing radiation.[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against pDNA-PKcs (S2056) overnight at 4°C.[2]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[2]
-
Strip the membrane and re-probe for total DNA-PKcs and a loading control to ensure equal protein loading.[2]
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pDNA-PKcs signal to the total DNA-PKcs signal and the loading control. Calculate the percentage of inhibition of pDNA-PKcs for each inhibitor concentration relative to the vehicle-treated, irradiated control.[2]
In Vitro NHEJ Assay
This assay measures the ability of a cell-free extract to ligate a linearized plasmid DNA, which is dependent on DNA-PK activity.[7]
Materials:
-
NHEJ-competent cell-free extract (e.g., from HEK293 cells)
-
Linearized plasmid DNA (radiolabeled or fluorescently labeled)
-
ATP
-
DNA-PK inhibitor
-
Reaction buffer
-
Agarose (B213101) gel and electrophoresis system
-
Imaging system for detecting the labeled DNA
Procedure:
-
Incubate the linearized plasmid DNA with the cell-free extract in the presence of ATP and varying concentrations of the DNA-PK inhibitor.[7]
-
Allow the reaction to proceed for a specified time at the optimal temperature.
-
Stop the reaction and separate the DNA products (monomers, dimers, multimers) by agarose gel electrophoresis.
-
Visualize the DNA products using an appropriate imaging system.
Data Analysis: Quantify the formation of plasmid multimers, which indicates successful end-joining. A decrease in the formation of multimers with increasing inhibitor concentration demonstrates inhibition of the NHEJ pathway.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 6. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. huejmp.vn [huejmp.vn]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
BAY-8400 Efficacy Across Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical efficacy of BAY-8400, a selective inhibitor of the DNA-dependent protein kinase (DNA-PK), across different cancer types. As a key component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, DNA-PK is a compelling target for enhancing the efficacy of DNA-damaging cancer therapies. This document summarizes the available quantitative data for this compound, compares its performance with other notable DNA-PK inhibitors in clinical development, and provides detailed experimental methodologies for the cited studies.
Mechanism of Action: Targeting DNA Repair
This compound is an orally active and selective inhibitor of DNA-PK.[1][2] By inhibiting DNA-PK, this compound prevents the repair of DNA double-strand breaks (DSBs) induced by agents such as radiotherapy and certain chemotherapies. This leads to an accumulation of DNA damage in cancer cells, ultimately resulting in cell death. The primary therapeutic strategy for this compound is its use in combination with DNA-damaging treatments to synergistically enhance their anti-tumor effects.
Caption: Mechanism of action of this compound in sensitizing cancer cells to DNA-damaging agents.
Efficacy of this compound in Preclinical Cancer Models
Current publicly available data on this compound primarily focuses on its efficacy in prostate cancer and melanoma cell lines.
In Vitro Efficacy
| Cell Line | Cancer Type | Assay | Metric | Value | Combination Agent | Reference |
| LNCaP | Prostate Cancer | Proliferation Assay | Combination Index (CI) | 0.6 | PSMA-TTC BAY 2315497 | [3] |
| HT-144 | Melanoma | γH2AX Assay | IC50 | 69 nM | - | [4] |
In Vivo Efficacy
In a subcutaneous xenograft model using the LNCaP human prostate cancer cell line, this compound demonstrated significant synergistic efficacy when combined with a PSMA-targeted thorium-227 (B1209163) conjugate (PSMA-TTC).
| Cancer Model | Treatment Group | T/C Ratio (Area) | Key Finding | Reference |
| LNCaP Xenograft | This compound (150 mg/kg, oral, daily) | 0.76 | Minimal single-agent activity | [3] |
| LNCaP Xenograft | PSMA-TTC (150 kBq/kg, single injection) | 0.38 | Moderate single-agent activity | [3] |
| LNCaP Xenograft | This compound + PSMA-TTC | 0.22 | Synergistic tumor growth inhibition | [3] |
Comparative Efficacy of DNA-PK Inhibitors Across Cancer Types
While data for this compound is limited to specific cancer types, other DNA-PK inhibitors in clinical development, such as M3814 (Peposertib) and AZD7648, have been evaluated in a broader range of preclinical models. This section provides a comparative overview to contextualize the potential applications of DNA-PK inhibition.
M3814 (Peposertib)
M3814 has shown potent radiosensitizing effects in various cancer cell lines and in vivo models.
| Cancer Type | Cell Line/Model | Key Finding | Reference |
| Head and Neck Cancer | FaDu Xenograft | Combination with fractionated radiation led to complete tumor regression. | [5] |
| Lung Cancer | NCI-H460 Xenograft | Strong potentiation of radiotherapy efficacy. | [5] |
| Colorectal Cancer | HCT-116 | Potent sensitization to ionizing radiation. | [5] |
| Rectal Cancer | SW837 | Radiation enhancement ratio of 1.94. | [6] |
AZD7648
AZD7648 has demonstrated efficacy in combination with radiotherapy, chemotherapy, and PARP inhibitors.
| Cancer Type | Cell Line/Model | Key Finding | Reference |
| Breast Cancer | - | Synergistic activity with doxorubicin (B1662922). | |
| Ovarian Cancer | OAW42, OC-PDXs | Enhanced efficacy of doxorubicin and olaparib. | ,[3] |
| Colorectal Cancer | MC38, CT26 | Induced complete tumor regressions in combination with radiotherapy. | [7] |
| Melanoma | B16-F10 | Durable immune-mediated tumor control with radiotherapy. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vitro DNA-PK Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of DNA-PK by 50% (IC50).
Caption: A generalized workflow for determining the in vitro potency of a DNA-PK inhibitor.
Protocol Steps:
-
Reagent Preparation : Prepare a kinase buffer containing purified DNA-PK enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Dilution : Perform serial dilutions of the test compound (e.g., this compound) to create a range of concentrations.
-
Kinase Reaction : In a multi-well plate, combine the DNA-PK enzyme, the inhibitor at various concentrations, and the substrate/ATP mixture to initiate the reaction.
-
Incubation : Incubate the reaction plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).
-
Signal Detection : Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the enzyme activity. The ADP-Glo™ kinase assay is a common method that converts ADP to ATP, which then generates a luminescent signal.[8]
-
Data Analysis : Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
γH2AX Foci Formation Assay
This immunofluorescence-based assay quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).
Protocol Steps:
-
Cell Culture and Treatment : Plate cells on coverslips or in multi-well plates and treat with the DNA-damaging agent and/or the DNA-PK inhibitor.
-
Fixation and Permeabilization : After treatment, fix the cells with a solution like 4% paraformaldehyde and then permeabilize the cell membranes with a detergent such as Triton X-100.
-
Immunostaining : Block non-specific antibody binding and then incubate the cells with a primary antibody specific for γH2AX. Following washes, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting : Counterstain the cell nuclei with a DNA dye like DAPI and mount the coverslips onto microscope slides.
-
Microscopy and Image Analysis : Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus, representing individual DSBs, is then quantified using image analysis software.
Clonogenic Survival Assay
This in vitro assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cell reproductive death.
Protocol Steps:
-
Cell Seeding : Plate a known number of cells into multi-well plates or petri dishes.
-
Treatment : Treat the cells with varying doses of radiation or chemotherapy in the presence or absence of the DNA-PK inhibitor.
-
Incubation : Incubate the cells for a period of 1-3 weeks to allow for colony formation.
-
Fixation and Staining : Fix the colonies with a solution such as a mixture of methanol (B129727) and acetic acid, and then stain them with crystal violet.[1][2]
-
Colony Counting : Count the number of colonies containing at least 50 cells.
-
Data Analysis : Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism, typically using immunodeficient mice bearing human tumor xenografts.
Protocol Steps:
-
Tumor Implantation : Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization : Monitor tumor growth, and when tumors reach a specified size, randomize the animals into different treatment groups.
-
Treatment Administration : Administer the treatments as specified. For example, this compound can be administered orally, while radiotherapy is delivered locally to the tumor.
-
Monitoring : Regularly measure tumor volume and monitor the body weight and overall health of the animals.
-
Endpoint and Analysis : At the end of the study, or when tumors reach a predetermined size, euthanize the animals and excise the tumors for further analysis. The anti-tumor efficacy is often expressed as the ratio of the tumor volume in the treated group to the control group (T/C ratio).
Conclusion
This compound is a potent and selective DNA-PK inhibitor that has demonstrated significant synergistic efficacy with targeted alpha therapy in a preclinical model of prostate cancer. While the available data for this compound is currently limited to a few cancer types, the broader investigation of other DNA-PK inhibitors like M3814 and AZD7648 across a range of malignancies highlights the potential of this therapeutic strategy. The inhibition of the NHEJ pathway represents a promising approach to enhance the effectiveness of standard-of-care DNA-damaging agents in oncology. Further preclinical studies of this compound in a wider array of cancer models are warranted to fully elucidate its therapeutic potential.
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. Clonogenic Assay [en.bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adapting the γ-H2AX Assay for Automated Processing in Human Lymphocytes. 1. Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
comparative analysis of BAY-8400 and other ATR inhibitors
A Comparative Analysis of Clinical-Stage ATR Inhibitors
An Important Clarification on BAY-8400:
Initial research indicates a common point of confusion regarding the target of this compound. It is crucial for the scientific community to note that this compound is not an inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase. Instead, this compound is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3][4][5] Both ATR and DNA-PK are key regulators in the DNA Damage Response (DDR) pathway, but they are activated by different types of DNA lesions. ATR primarily responds to single-stranded DNA (ssDNA) and replication stress, while DNA-PK is a central component of the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[3][5][6][7] This guide will therefore focus on a comparative analysis of prominent clinical-stage ATR inhibitors.
The inhibition of ATR is a promising therapeutic strategy in oncology, particularly for tumors with existing DNA repair defects, where it can induce synthetic lethality.[8] This guide provides a comparative overview of several leading ATR inhibitors: Elimusertib (BAY 1895344), Berzosertib (M6620), Ceralasertib (AZD6738), ART0380, and Gartisertib (M4344).
The ATR Signaling Pathway
The ATR signaling pathway is a critical cellular response to DNA replication stress.[9] When replication forks stall, regions of single-stranded DNA are exposed and coated by Replication Protein A (RPA). This structure recruits the ATR-ATRIP complex, which, upon activation, phosphorylates a cascade of downstream targets, most notably Chk1.[7] Activated Chk1 orchestrates cell cycle arrest, prevents the firing of new replication origins, and stabilizes the stalled replication forks to allow for DNA repair.[7][10] Inhibition of ATR abrogates these protective mechanisms, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately cell death, a process known as mitotic catastrophe.[7]
Caption: Simplified ATR signaling pathway in response to replication stress.
Quantitative Performance of ATR Inhibitors
The following tables summarize the preclinical and clinical performance of key ATR inhibitors.
Table 1: Preclinical Potency and Selectivity
| Inhibitor | Target | Biochemical IC50 | Cellular Potency (Example) | Key Preclinical Findings |
| Elimusertib (BAY 1895344) | ATR | 7 nM[8] | IC50 of 78 nM (median in a broad panel of tumor cell lines)[8] | Orally active, shows strong in vivo anti-tumor efficacy as monotherapy in DDR-deficient xenograft models.[8][11] |
| Berzosertib (M6620) | ATR | Potent and selective[12] | Not specified | First ATR inhibitor evaluated in a randomized clinical trial; demonstrates synergy with chemotherapy.[12] |
| Ceralasertib (AZD6738) | ATR | 1 nM[13] | IC90 for ATR inhibition in cells is 0.67 µmol/L[8][14] | Orally bioavailable, demonstrates synergistic activity with carboplatin (B1684641) and the PARP inhibitor olaparib.[8][10][15] |
| ART0380 | ATR | Potent and selective[16] | Not specified | Orally active, efficacy comparable to Elimusertib with potentially less gut toxicity; shows strong tumor growth inhibition in ATM-deficient models.[16] |
| Gartisertib (M4344) | ATR | Ki of < 150 pM[17] | IC50 of 8 nM (for P-Chk1 inhibition)[17] | Highly potent; surpasses other ATR inhibitors in killing cancer cells by inducing mitotic catastrophe and DNA damage.[11][18] |
Table 2: Clinical Trial Overview
| Inhibitor | Phase of Development | Combination Agents Studied | Key Clinical Observations & Efficacies | Common Adverse Events |
| Elimusertib (BAY 1895344) | Phase I/II | Topotecan (B1662842), Irinotecan, Niraparib, Pembrolizumab[8] | Durable objective responses observed. Clinical benefit in ~35% of patients with advanced solid tumors with DDR defects.[8] | Neutropenia, leukopenia, lymphopenia, mucositis[8] |
| Berzosertib (M6620) | Phase II | Topotecan, Gemcitabine (B846), Cisplatin (B142131), Irinotecan[12][19][20] | In combination with topotecan in SCLC, confirmed ORR was 36%. Responses in both platinum-sensitive and -resistant disease.[12] | Manageable side effects.[19] |
| Ceralasertib (AZD6738) | Phase I/II | Carboplatin, Olaparib[9][14] | Preliminary antitumor activity observed in combination with carboplatin. Evidence of efficacy in ATM-deficient tumors when combined with olaparib.[14][21] | Not detailed in provided results. |
| ART0380 | Phase 1/2a | Low-dose Irinotecan, Gemcitabine[22] | Encouraging data in combination with low-dose irinotecan, with durable responses in ATM-deficient cancers.[22] Good tolerability.[22] | Not detailed in provided results. |
| Gartisertib (M4344) | Phase I | Carboplatin[23] | Generally well-tolerated at lower doses. Unexpected liver toxicity prevented further dose escalation.[23] | Increased blood bilirubin.[23] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments used in the evaluation of ATR inhibitors.
Cell Viability/Proliferation Assay
This assay determines the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the ATR inhibitor (e.g., Ceralasertib, Gartisertib) for a specified duration, typically 72 hours.[18]
-
Viability Measurement: Cell viability is assessed using a luminescent-based assay like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[18]
-
Data Analysis: Luminescence data is normalized to untreated controls. Dose-response curves are generated using non-linear regression to calculate the GI50/IC50 values.[13]
Western Blot for Target Engagement (pChk1 Inhibition)
This method confirms that the ATR inhibitor is engaging its target by measuring the phosphorylation of its downstream substrate, Chk1.
-
Cell Treatment: Cells are treated with the ATR inhibitor for a short period (e.g., 1-2 hours) before inducing replication stress with an agent like hydroxyurea (B1673989) or a topoisomerase inhibitor.
-
Protein Extraction: Cells are lysed, and total protein is extracted and quantified.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Chk1 (e.g., Ser345) and total Chk1 (as a loading control).
-
Detection: Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the pChk1 signal relative to total Chk1 indicates target inhibition.
Caption: Generalized workflow for Western Blot analysis of pChk1.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of an ATR inhibitor in a living organism.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments (PDX models) are implanted subcutaneously into immunocompromised mice.[8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into groups and treated with the vehicle control or the ATR inhibitor (e.g., Ceralasertib 50 mg/kg, p.o.) as a monotherapy or in combination with another agent.[13] Dosing schedules (e.g., daily, intermittent) are a key variable.[10][15]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression compared to the control group.[8][13] Body weight is also monitored as a measure of toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. targetedonc.com [targetedonc.com]
- 12. Merck Advances ATR Inhibitor Berzosertib in Small Cell Lung Cancer [merckgroup.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ascopubs.org [ascopubs.org]
- 20. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ASCO – American Society of Clinical Oncology [asco.org]
- 22. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]
- 23. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Radiosensitizing Potential of BAY-8400: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with radiotherapy is a cornerstone of modern oncology research, aiming to enhance tumor cell killing while minimizing damage to healthy tissues. BAY-8400, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), has emerged as a promising radiosensitizer. This guide provides an objective comparison of this compound with other key radiosensitizers, supported by available experimental data, detailed protocols for essential validation assays, and visualizations of the critical signaling pathways involved.
Executive Summary
This compound effectively sensitizes cancer cells to radiation by inhibiting the DNA-PK enzyme, a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. Preclinical data demonstrates its synergistic action with targeted alpha therapy. When compared to other classes of radiosensitizers, such as PARP inhibitors (e.g., Olaparib) and ATR inhibitors (e.g., AZD6738), this compound targets a distinct and crucial node in the DNA damage response (DDR) network. While direct comparative data with external beam radiation for this compound is limited in publicly available literature, this guide consolidates existing knowledge to facilitate further research and development.
Comparative Performance of Radiosensitizers
The efficacy of radiosensitizers is commonly evaluated by their ability to enhance the cell-killing effect of radiation, often quantified by the Sensitizer Enhancement Ratio (SER) or Combination Index (CI). A lower CI value (<1) or a SER value (>1) indicates a synergistic or greater-than-additive effect.
| Radiosensitizer | Target | Mechanism of Action | Key Quantitative Data | Cell Lines | Radiation Type |
| This compound | DNA-PK | Inhibition of NHEJ pathway for DNA DSB repair | IC₅₀: 81 nM (for DNA-PK) Combination Index (CI): 0.6[1] | LNCaP (Prostate) | Targeted Alpha Therapy |
| Olaparib | PARP1/2 | Inhibition of base excision repair and single-strand break repair, leading to DSBs in replicating cells | SER₁₀: 1.28 - 1.81 | Prostate Cancer Cells | X-rays |
| AZD6738 | ATR | Abrogation of G2/M checkpoint, inhibition of homologous recombination | SER₅₀: 1.51 - 1.61[2] | A375 (Melanoma) | 6 MV X-rays |
| Peposertib | DNA-PK | Inhibition of NHEJ pathway for DNA DSB repair | SER₁₀: 1.9[3] | M12 (Melanoma) | X-rays |
Note: The data presented for this compound is based on studies with targeted alpha therapy. Further studies are required to establish its SER with conventional external beam radiotherapy for a direct comparison.
Signaling Pathways in Radiosensitization
The DNA damage response is a complex network of signaling pathways that cells activate to repair DNA lesions. Radiosensitizers exploit this network by inhibiting key proteins, thereby preventing effective repair and leading to cell death.
DNA-PK Inhibition Signaling Pathway
Ionizing radiation induces DNA double-strand breaks, which are primarily repaired by the Non-Homologous End Joining (NHEJ) pathway in all phases of the cell cycle. DNA-PK is a critical kinase in this pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of BAY-8400: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information regarding the proper disposal procedures for BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor. Due to the absence of a publicly available Safety Data Sheet (SDS), this document outlines the necessary steps to obtain the official SDS and presents general best practices for the disposal of similar research compounds.
Obtaining the Mandatory Safety Data Sheet (SDS)
The Safety Data Sheet is the cornerstone of laboratory safety, providing comprehensive information on the physical, chemical, and toxicological properties of a substance, as well as specific instructions for its safe handling, storage, and disposal. For this compound, the SDS is not publicly accessible through simple web searches. Chemical suppliers, such as Cayman Chemical, provide the complete SDS to purchasing institutions via email.
Actionable Step: Researchers must contact their institution's Environmental Health and Safety (EHS) department or the principal investigator who procured this compound to obtain the official and complete Safety Data Sheet. This document is critical and must be reviewed thoroughly before handling or disposing of the compound.
General Disposal Principles for Research-Grade Compounds
In the absence of the specific this compound SDS, the following general procedures, which represent standard best practices for the disposal of non-volatile, solid chemical waste in a laboratory setting, should be considered as preliminary guidance. These general guidelines are not a substitute for the compound-specific directives that will be found in the official SDS.
| Waste Type | Recommended Disposal Container | Key Handling Precautions |
| Solid this compound Waste | Labeled, sealed, and puncture-resistant solid waste container. | Avoid generating dust. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, sealed, and puncture-resistant solid waste container. | Segregate from non-hazardous waste. Ensure no residual liquid is present. |
| Empty Stock Vials | Labeled, sealed, and puncture-resistant solid waste container. | Triple-rinse with a suitable solvent (as will be specified in the SDS) if required by institutional protocols. Collect rinsate as chemical waste. |
| Contaminated Solvents | Labeled, sealed, and chemically compatible liquid waste container. | Do not mix incompatible waste streams. Clearly label the container with all constituents. |
Experimental Protocols: A Note on Cited Methodologies
Detailed experimental protocols involving this compound, such as those for assessing its efficacy in combination with other therapies, are typically found in peer-reviewed scientific literature. For instance, the synergistic activity of this compound with targeted alpha therapies has been described in publications which can be sourced from scientific journals. These papers will provide in-depth methodologies for in vitro and in vivo studies.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of a research chemical like this compound, emphasizing the critical initial step of consulting the Safety Data Sheet.
Caption: A flowchart illustrating the procedural steps for the safe disposal of laboratory chemicals.
By adhering to the principle of first consulting the official Safety Data Sheet and following institutional EHS guidelines, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby fostering a culture of safety and responsibility.
Essential Safety and Logistical Information for Handling BAY-8400
For researchers, scientists, and drug development professionals working with BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Summary of Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Name | 8-[5-(difluoromethyl)-3-pyridinyl]-1-(2,3,6,7-tetrahydro-4-oxepinyl)-[1][2][3]triazolo[4,3-a]quinoxaline |
| CAS Number | 2763602-59-9 |
| Molecular Formula | C₂₁H₁₇F₂N₅O |
| Formula Weight | 393.4 g/mol |
| Appearance | A solid |
| Solubility | DMSO: Slightly soluble (0.1-1 mg/ml)Acetonitrile: Slightly soluble (0.1-1 mg/ml) |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
Given that this compound is an investigational compound with potential biological activity, appropriate personal protective equipment must be worn at all times to minimize exposure. The following PPE is mandatory when handling this compound in solid or solution form.
1. Eye and Face Protection:
-
Safety Glasses: ANSI Z87.1 certified safety glasses with side shields are required as a minimum.
-
Face Shield: A face shield should be worn in addition to safety glasses when there is a risk of splashing, such as during the preparation of stock solutions or when handling larger quantities.
2. Hand Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Given the limited specific chemical resistance data for this compound, it is recommended to use nitrile gloves and to double-glove. Gloves should be changed immediately if they become contaminated, and they should be disposed of as hazardous waste.
3. Body Protection:
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required.
-
Chemical-Resistant Apron: For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the laboratory coat.
4. Respiratory Protection:
-
For Solid Compound: When handling the powdered form of this compound, especially when weighing, a NIOSH-approved N95 or higher particulate respirator is required to prevent inhalation of the dust. All handling of the solid should be performed in a certified chemical fume hood or a powder containment hood.
-
For Solutions: Under normal laboratory conditions with adequate ventilation (i.e., in a chemical fume hood), respiratory protection is not typically required when handling solutions of this compound. However, if there is a risk of aerosolization, a respirator should be considered.
Operational Plans: Safe Handling Procedures
Adherence to standardized operational procedures is critical to prevent accidental exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored at -20°C in a tightly sealed container, in a designated and clearly labeled area for potent compounds.
2. Preparation of Solutions:
-
All manipulations, including weighing of the solid and preparation of stock solutions, must be conducted in a certified chemical fume hood.
-
Use a dedicated set of non-porous, clean, and calibrated equipment (e.g., spatulas, weighing paper, glassware).
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Ensure that the container with the stock solution is clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
3. Administration in Experimental Models:
-
For in vitro studies, add the compound to cell cultures within a biological safety cabinet to maintain sterility and containment.
-
For in vivo studies, appropriate animal handling restraints and techniques should be used to minimize the risk of spills and aerosol generation.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and exposure to personnel.
1. Chemical Waste:
-
Unused solid this compound and any solutions containing the compound must be disposed of as hazardous chemical waste.
-
Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Follow your institution's specific guidelines for hazardous waste disposal. Do not pour this compound waste down the drain.
2. Contaminated Materials:
-
All disposable materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and paper towels, must be disposed of as hazardous waste.
-
Place these materials in a designated hazardous waste bag or container immediately after use.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and prevent others from entering.
-
Wear the appropriate PPE, including double gloves, a lab coat, and eye protection. For larger spills of the solid, respiratory protection is necessary.
-
For solid spills, carefully cover the powder with damp paper towels to avoid raising dust, then gently sweep the material into a hazardous waste container.
-
For liquid spills, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) and place it in a hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by 70% ethanol) and dispose of all cleaning materials as hazardous waste.
Experimental Protocols
While specific experimental designs will vary, the following outlines a general methodology for a cell proliferation assay, a common application for a DNA-PK inhibitor like this compound.
Cell Proliferation Assay (e.g., using a colorimetric method like MTT or a fluorescence-based method):
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the wells and add the medium containing the various concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO only, untreated cells).
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After the incubation period, assess cell viability using a chosen method. For an MTT assay, this involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals before reading the absorbance on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental flow, the following diagrams are provided.
Caption: Inhibition of the DNA-PK signaling pathway by this compound.
Caption: A typical experimental workflow for in vitro studies with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
